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  • Product: Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate
  • CAS: 947337-32-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate: A Technical Guide

Executive Summary As modern drug discovery increasingly relies on sp³-rich, conformationally diverse scaffolds, thiomorpholine derivatives have emerged as critical pharmacophore elements. tert-Butyl 3-(2-aminoethyl)thiom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly relies on sp³-rich, conformationally diverse scaffolds, thiomorpholine derivatives have emerged as critical pharmacophore elements. tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate (CAS: 947337-32-8) represents a highly versatile, bifunctional building block[1]. Featuring a selectively addressable primary amine and a Boc-protected secondary amine within a sulfur-containing heterocycle, this compound enables divergent synthetic pathways. This whitepaper provides a comprehensive technical breakdown of its exact mass, molecular weight, analytical characterization protocols, and strategic applications in medicinal chemistry.

Structural and Physicochemical Data

The structural architecture of this compound (C₁₁H₂₂N₂O₂S) consists of a central thiomorpholine ring, substituted at the C3 position with a 2-aminoethyl chain, and protected at the N4 position with a tert-butoxycarbonyl (Boc) group[2].

Understanding the distinction between its exact mass and molecular weight is critical for analytical validation:

  • Exact Mass (Monoisotopic): Calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This value is essential for High-Resolution Mass Spectrometry (HRMS) targeting.

  • Molecular Weight: Calculated using standard atomic weights, representing the isotopic average. This value is essential for stoichiometric calculations during synthesis.

PropertyValue
Chemical Name tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate
CAS Registry Number 947337-32-8
Molecular Formula C₁₁H₂₂N₂O₂S
Molecular Weight (Average) 246.37 g/mol
Exact Mass (Monoisotopic) 246.1402 Da
Expected [M+H]⁺ (ESI+) 247.1475 Da
Expected [M+Na]⁺ (ESI+) 269.1300 Da

Table 1: Quantitative physicochemical parameters of the target scaffold.[1][3]

Analytical Characterization: HRMS Protocol

To validate the identity and purity of this building block, High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is designed as a self-validating system, ensuring that experimental outputs logically confirm the structural inputs.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 µg/mL.

    • Causality: Methanol ensures complete dissolution of the moderately lipophilic Boc-protected scaffold while remaining fully compatible with reversed-phase electrospray ionization (ESI).

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile in Water over 5 minutes.

    • Causality: Both mobile phases must be modified with 0.1% Formic Acid . Formic acid acts as a crucial ion-pairing agent and provides an abundant proton source. This drives the protonation of the primary aliphatic amine (which has a pKa ~9-10), ensuring highly efficient ionization and the formation of the[M+H]⁺ pseudo-molecular ion.

  • Ionization & Mass Analysis: Operate the mass spectrometer (TOF or Orbitrap) in Positive ESI mode (ESI+). Calibrate to achieve a mass accuracy of < 5 ppm.

  • Self-Validating MS/MS (CID) Analysis: Isolate the precursor ion at m/z 247.1475 and apply Collision-Induced Dissociation (CID) at low collision energies (15-25 eV).

    • Validation Logic: The presence of a Boc group is definitively confirmed by a diagnostic neutral loss. The protonated Boc group undergoes a low-energy rearrangement to expel isobutylene (-56.06 Da), followed by spontaneous decarboxylation (-43.99 Da). Observing the fragment at m/z 147.0951 guarantees the structural integrity of the protecting group, proving the signal is not an isobaric impurity.

MSMS_Fragmentation A Precursor Ion [M+H]+ m/z 247.1475 B Neutral Loss of Isobutylene [-56.06 Da] m/z 191.0849 A->B Low Energy CID (Diagnostic) D Amine Cleavage [-17.03 Da] m/z 230.1209 A->D Competing Pathway C Decarboxylation [-43.99 Da] m/z 147.0951 B->C Spontaneous

Fig 1. Diagnostic ESI-MS/MS fragmentation pathway validating the Boc-protected scaffold.

Synthetic Utility and Reactivity Workflows

The strategic value of tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate lies in its orthogonal reactivity. The primary amine on the ethyl side chain is sterically accessible and highly nucleophilic, whereas the secondary ring amine is electronically deactivated and sterically shielded by the bulky Boc group[4].

Application Workflows:
  • Amide Coupling: The primary amine readily reacts with carboxylic acids using standard coupling reagents (e.g., HATU, DIPEA) to form stable amides without affecting the ring nitrogen.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields secondary or tertiary amines.

  • Deprotection: Once the primary amine is functionalized, the Boc group is cleaved using strong acids (e.g., Trifluoroacetic acid or HCl in dioxane). This exposes the secondary thiomorpholine amine for subsequent derivatization (e.g., urea formation, sulfonylation, or cross-coupling).

SyntheticWorkflow A tert-Butyl 3-(2-aminoethyl) thiomorpholine-4-carboxylate B Amide Coupling (Primary Amine) A->B R-COOH, HATU DIPEA, DMF C Reductive Amination (Primary Amine) A->C R-CHO, NaBH(OAc)3 DCE, AcOH D Boc Deprotection (TFA/HCl) A->D Acidic Cleavage (Self-Validating) E Free Thiomorpholine (Secondary Amine) D->E Yields Core Scaffold

Fig 2. Synthetic divergence of the thiomorpholine scaffold via selective amine reactivity.

Strategic Role in Drug Development

In medicinal chemistry, replacing a piperidine or morpholine ring with a thiomorpholine ring is a classic bioisosteric strategy. The sulfur atom alters the overall lipophilicity (LogP) and modulates the basicity (pKa) of the adjacent nitrogen. Furthermore, the thioether moiety serves as a metabolic soft spot that can be intentionally oxidized to a sulfoxide or sulfone. This oxidation state manipulation allows drug developers to fine-tune aqueous solubility and introduce new hydrogen-bond acceptors without altering the three-dimensional carbon skeleton of the drug candidate.

References

  • Bio-Fount. "947337-32-8 | tert-Butyl 3-(2-Aminoethyl)thiomorpholine-4-carboxylate." Bio-Fount Reagents. Available at:[Link]

Sources

Exploratory

The Pharmacological Versatility of Thiomorpholine Derivatives: Mechanisms of Action in Modern Medicinal Chemistry

Abstract The thiomorpholine ring is a versatile, non-aromatic, six-membered saturated heterocycle (1-thia-4-azacyclohexane) that has emerged as a privileged scaffold in modern drug discovery. By systematically replacing...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The thiomorpholine ring is a versatile, non-aromatic, six-membered saturated heterocycle (1-thia-4-azacyclohexane) that has emerged as a privileged scaffold in modern drug discovery. By systematically replacing oxygen with sulfur in the morpholine pharmacophore, medicinal chemists can profoundly alter a molecule's lipophilicity, hydrogen-bonding capacity, and electronic distribution. This technical guide explores the core mechanisms of action of thiomorpholine derivatives, detailing their targeted biological activities, quantitative efficacy, and the validated experimental workflows used to evaluate them.

Structural Pharmacology of the Thiomorpholine Scaffold

Morpholine and its thio-analog, thiomorpholine, are foundational building blocks in medicinal chemistry due to their multifaceted physiological activities[1]. The substitution of the oxygen atom with a sulfur atom fundamentally alters the physicochemical properties of the heterocycle. Sulfur's larger atomic radius and higher polarizability compared to oxygen increase the lipophilicity of the molecule, enhancing membrane permeability.

Furthermore, the sulfur atom can undergo controlled oxidation to form sulfoxides or sulfones (e.g., thiomorpholine 1,1-dioxide). This oxidation provides unique hydrogen bond acceptor vectors that enhance the solubility and efficacy of active ingredients, making them highly sought after in fragment-based drug discovery (FBDD) and formulation science[2].

Core Mechanisms of Action

Hypolipidemic and Antioxidant Pathways

Thiomorpholine derivatives have demonstrated profound efficacy in modulating lipid metabolism and mitigating oxidative stress[3]. A primary mechanism of action is the competitive inhibition of Squalene Synthase (SQS), the enzyme responsible for catalyzing the first committed step in de novo cholesterol biosynthesis[4]. By targeting SQS rather than HMG-CoA reductase, these derivatives avoid the depletion of vital non-sterol isoprenoids, thereby circumventing statin-induced myotoxicity[4].

Structurally, replacing a morpholine ring with a thiomorpholine ring in certain biphenyl-substituted derivatives dramatically shifts the pharmacological profile. For instance, converting a weak morpholine-based SQS inhibitor into its thiomorpholine isostere improved SQS inhibitory activity significantly (IC50 = 15 µM)[4]. Additionally, the nitrogen atom of the thiomorpholine ring serves as an attachment point for antioxidant moieties, allowing these bifunctional molecules to inhibit ferrous/ascorbate-induced lipid peroxidation of microsomal membranes[3].

SQS_Pathway FPP Farnesyl Pyrophosphate (Substrate) SQS Squalene Synthase (SQS) FPP->SQS Binds Squalene Squalene SQS->Squalene Catalysis Thio Thiomorpholine Derivative (Inhibitor) Thio->SQS Competitive Inhibition Cholesterol Cholesterol Biosynthesis Squalene->Cholesterol Downstream LDL Reduced LDL & Triglycerides Cholesterol->LDL Therapeutic Effect

Fig 1: Mechanism of Squalene Synthase inhibition by thiomorpholine derivatives.

Apoptotic and Anticancer Activity

Thiomorpholine derivatives also exhibit targeted antineoplastic effects. Molecular docking and in vitro studies reveal that specific derivatives, such as 4-tert-butyl-bis-(2,6-thiomorpholin-4-ylmethyl)-1-phenol (LQM319), interact directly with the Fas receptor (CD95)[5]. This interaction triggers Fas-mediated apoptosis, a critical control mechanism for tissue homeostasis that is frequently bypassed in malignant cells[5].

Furthermore, thiomorpholine analogs (TML) have been identified as potent inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE)[6]. Three-dimensional molecular field analysis (3D-QSAR) confirms that the spatial arrangement of the thiomorpholine ring optimizes binding within the TACE active site, suppressing the release of pro-inflammatory and pro-tumorigenic TNF-α[6].

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

In the management of Type 2 Diabetes Mellitus (T2DM), thiomorpholine-bearing compounds synthesized from L-amino acids act as potent DPP-IV inhibitors[1]. By inhibiting DPP-IV, these derivatives prolong the half-life of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion[1].

Quantitative Efficacy Profiles

To benchmark the pharmacological potency of thiomorpholine scaffolds, the following table summarizes key quantitative data derived from recent structure-activity relationship (SAR) studies.

Compound / ScaffoldPrimary Target / ActivityExperimental Efficacy (IC50)Reference Standard / Notes
Thiomorpholine derivative 15 Lipid Peroxidation7.5 µMTrolox (1.4 µM)[3]
Thiomorpholine derivative 13 Squalene Synthase (SQS)15.0 µMZaragozic Acid[4]
Compound 16c Dipeptidyl Peptidase IV (DPP-IV)3.40 µmol/LVildagliptin[1]
LQM319 Fas Receptor (CD95)Dose-dependent apoptosisCaptopril baseline[5]
TML Analogs TACE InhibitionPredictive r² = 0.7233D-QSAR MFA Model[6]

Validated Experimental Methodologies

To ensure scientific reproducibility and trustworthiness, the following self-validating protocols detail the exact methodologies used to evaluate the primary mechanisms of action of thiomorpholine derivatives.

Protocol 4.1: In Vitro Squalene Synthase (SQS) Inhibition Assay

Objective: To quantify the IC50 of thiomorpholine derivatives against mammalian SQS. Causality & Rationale: Measuring the conversion of radiolabeled Farnesyl Pyrophosphate (FPP) to squalene isolates the specific enzymatic step targeted by the drug, eliminating confounding downstream variables in the cholesterol pathway.

Step-by-Step Procedure:

  • Microsome Preparation: Isolate hepatic microsomes from Sprague-Dawley rats via ultracentrifugation (100,000 × g for 60 min at 4°C) to obtain membrane-bound SQS.

  • Reaction Mixture: In a microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM Dithiothreitol (DTT), 1 mM NADPH, and the thiomorpholine test compound (serially diluted from 0.1 to 100 µM).

  • Initiation: Add 10 µM of [³H]-Farnesyl Pyrophosphate (FPP) to initiate the catalytic reaction. Incubate the mixture at 37°C for exactly 30 minutes.

  • Termination & Extraction: Halt the reaction by adding 10% KOH in methanol. Extract the highly lipophilic [³H]-squalene product using 500 µL of hexane, vortexing vigorously.

  • Quantification: Transfer the upper hexane phase to a scintillation vial and measure radioactivity using a liquid scintillation counter.

  • Validation: Run Zaragozic acid as a positive control. Calculate the IC50 using non-linear regression analysis. The assay is self-validating if the positive control yields an IC50 within its known nanomolar range.

Protocol 4.2: Ferrous/Ascorbate-Induced Lipid Peroxidation Assay

Objective: To evaluate the radical scavenging and antioxidant capacity of thiomorpholine N-substituents. Causality & Rationale: The Fenton-like reaction generated by Fe²⁺ and ascorbate produces highly reactive hydroxyl radicals. If the thiomorpholine derivative acts as an electron donor, it will intercept these radicals before they degrade microsomal lipids into malondialdehyde (MDA).

Lipid_Perox_Workflow Step1 Isolate Microsomal Lipids Step2 Incubate with Thiomorpholine Step1->Step2 Step3 Induce Oxidation (Fe2+ / Ascorbate) Step2->Step3 Step4 Measure MDA (TBA Assay 532nm) Step3->Step4 Step5 Calculate IC50 (Antioxidant Efficacy) Step4->Step5

Fig 2: Step-by-step workflow for the microsomal lipid peroxidation inhibition assay.

Step-by-Step Procedure:

  • Substrate Preparation: Suspend rat liver microsomes in 0.1 M Tris-HCl buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

  • Compound Incubation: Add the thiomorpholine derivatives (1 – 50 µM) and incubate for 10 minutes at 37°C to allow membrane partitioning.

  • Induction: Introduce 0.5 mM ascorbic acid and 10 µM FeSO₄ to generate hydroxyl radicals. Incubate the mixture for 45 minutes at 37°C.

  • TBARS Assay: Add 20% trichloroacetic acid (TCA) to precipitate proteins and halt oxidation, followed by 0.67% thiobarbituric acid (TBA). Boil the samples for 15 minutes to form the MDA-TBA adduct.

  • Measurement: Centrifuge at 3,000 × g for 10 minutes. Measure the absorbance of the pink supernatant at 532 nm using a UV-Vis spectrophotometer.

  • Validation: Utilize Trolox as a reference standard. Calculate the percentage of inhibition relative to a vehicle-treated negative control.

References

  • [1] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.1

  • [2] Thiomorpholine 1,1-dioxide hydrochloride. Chem-Impex. 2

  • [6] Three Dimensional Molecular Field Analysis of Thiomorpholine Analogs of TACE Inhibitors Using Receptor Based Alignment. Bentham Science Publishers. 6

  • [3] Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. ResearchGate. 3

  • [4] Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. PMC / ACS Medicinal Chemistry Letters. 4

  • [5] Molecular Docking of 4-Tert-buthyl-bis-(2,6-thiomorpholin-4-ylmethyl)-1-phenol (LQM319) on Fas Receptor (CD95). Scientific Research Publishing. 5

Sources

Foundational

Initial Synthesis Pathways for Boc-Protected 3-(2-Aminoethyl)thiomorpholine: A Comprehensive Technical Guide

Executive Summary The synthesis of functionally dense, conformationally restricted aliphatic heterocycles is a cornerstone of modern medicinal chemistry. Specifically, Boc-protected 3-(2-aminoethyl)thiomorpholine (often...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of functionally dense, conformationally restricted aliphatic heterocycles is a cornerstone of modern medicinal chemistry. Specifically, Boc-protected 3-(2-aminoethyl)thiomorpholine (often isolated as tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate) serves as a critical building block for peptidomimetics, kinase inhibitors, and GPCR ligands. The thiomorpholine core provides unique hydrogen-bonding geometry and metabolic stability compared to its piperazine or morpholine analogs, while the 2-aminoethyl side chain offers a versatile vector for further functionalization.

This whitepaper outlines a highly optimized, self-validating six-step synthetic pathway starting from the inexpensive chiral pool precursor, L-cysteine. By detailing the mechanistic causality behind each experimental choice, this guide provides researchers with a robust framework for scalable, stereocontrolled synthesis.

Strategic Rationale & Retrosynthetic Analysis

The primary challenge in synthesizing 3-substituted thiomorpholines is establishing the heterocyclic core without racemizing the C3 stereocenter. While direct functionalization of an unsubstituted thiomorpholine is prone to regiochemical mixtures, a chiral pool approach utilizing L-cysteine ensures absolute regiocontrol and high enantiomeric fidelity.

The retrosynthetic disconnection (Figure 1) relies on a sequential deconstruction:

  • The target primary amine is traced back to a nitrile via reduction.

  • The nitrile is derived from a one-carbon homologation of a primary alcohol.

  • The alcohol is the reduction product of a Boc-protected carboxylic acid.

  • The core heterocycle is formed via a double-alkylation cyclization of L-cysteine with 1,2-dibromoethane.

Retrosynthesis Target Boc-3-(2-aminoethyl) thiomorpholine Nitrile 3-(Cyanomethyl) intermediate Target->Nitrile Reduction Alcohol 3-(Hydroxymethyl) intermediate Nitrile->Alcohol Cyanation Acid Thiomorpholine-3- carboxylic acid Alcohol->Acid Reduction Cysteine L-Cysteine + 1,2-Dibromoethane Acid->Cysteine Cyclization

Retrosynthetic disconnection of Boc-protected 3-(2-aminoethyl)thiomorpholine to L-cysteine.

Phase 1: Construction of the Thiomorpholine Core

The initial phase focuses on assembling the functionalized heterocycle. The reaction between L-cysteine and 1,2-dibromoethane is a classic transformation that yields thiomorpholine-3-carboxylic acid. Mechanistically, the highly nucleophilic thiolate attacks the primary bromide, forming an S-(2-bromoethyl) intermediate. Subsequent intramolecular displacement of the remaining bromide by the primary amine closes the six-membered ring. This mechanism is well-documented in studies regarding the bioactivation of halogenated compounds[1].

Step 1: Cyclization to Thiomorpholine-3-carboxylic Acid
  • Causality: Utilizing a strong aqueous base (NaOH) ensures complete deprotonation of both the thiol (pKa ~8.3) and the ammonium group (pKa ~10.8), maximizing their nucleophilicity.

  • Protocol:

    • Dissolve L-cysteine (1.0 eq, 100 mmol) in 200 mL of degassed 2M aqueous NaOH.

    • Add 1,2-dibromoethane (1.1 eq, 110 mmol) dropwise at 0 °C under an inert argon atmosphere to prevent disulfide bond formation.

    • Heat the biphasic mixture to reflux (approx. 90 °C) for 12 hours.

    • Cool to 0 °C and carefully adjust the pH to 6.5 using 6M HCl to precipitate the zwitterionic product.

    • Filter, wash with cold water and ethanol, and dry under vacuum to yield thiomorpholine-3-carboxylic acid as a white solid.

Step 2: N-Boc Protection
  • Causality: The secondary amine of the thiomorpholine ring must be orthogonally protected before manipulating the carboxylic acid. Di-tert-butyl dicarbonate (Boc₂O) is chosen for its stability to subsequent reductive and nucleophilic conditions.

  • Protocol:

    • Suspend thiomorpholine-3-carboxylic acid (1.0 eq, 80 mmol) in a 1:1 mixture of 1,4-dioxane and water (150 mL).

    • Add triethylamine (Et₃N) (2.0 eq, 160 mmol) to solubilize the amino acid.

    • Add Boc₂O (1.2 eq, 96 mmol) in portions at 0 °C.

    • Stir at room temperature for 16 hours.

    • Concentrate the mixture to remove dioxane, acidify the aqueous layer to pH 2-3 with 1M KHSO₄, and extract with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-thiomorpholine-3-carboxylic acid.

Phase 2: Homologation & Amine Unmasking

To install the 2-aminoethyl side chain, the carboxylic acid must undergo a one-carbon homologation. This is efficiently achieved via reduction to an alcohol, activation as a mesylate, cyanation, and a final reduction of the nitrile to the primary amine. This stereoselective sequence maintains the integrity of the C3 stereocenter, a critical factor often evaluated in polymer-supported syntheses of similar scaffolds [2].

ForwardSynthesis SM L-Cysteine Step1 1. Cyclization (1,2-Dibromoethane, NaOH) SM->Step1 Int1 Thiomorpholine-3-carboxylic acid Step1->Int1 Step2 2. Boc Protection (Boc2O, Et3N) Int1->Step2 Int2 N-Boc-Acid Step2->Int2 Step3 3. Reduction (BH3-THF) Int2->Step3 Int3 N-Boc-Alcohol Step3->Int3 Step4 4. Activation (MsCl, Et3N) Int3->Step4 Int4 N-Boc-Mesylate Step4->Int4 Step5 5. Cyanation (NaCN, DMF) Int4->Step5 Int5 N-Boc-Nitrile Step5->Int5 Step6 6. Reduction (Raney Ni, H2) Int5->Step6 Target tert-Butyl 3-(2-aminoethyl) thiomorpholine-4-carboxylate Step6->Target

Six-step forward synthesis workflow from L-cysteine to the target Boc-protected diamine.

Step 3: Reduction to N-Boc-3-(hydroxymethyl)thiomorpholine
  • Causality: Borane-THF (BH₃·THF) is selected over LiAlH₄ because it chemoselectively reduces carboxylic acids in the presence of Boc-protected amines without cleaving the carbamate.

  • Protocol: Dissolve N-Boc-acid in anhydrous THF at 0 °C. Slowly add BH₃·THF (1.5 eq). Stir for 4 hours at room temperature. Quench carefully with methanol, concentrate, and purify via silica gel chromatography.

Step 4 & 5: Activation and Cyanation
  • Causality: The hydroxyl group is a poor leaving group. Conversion to a methanesulfonate (mesylate) allows for an efficient S_N2 displacement by the cyanide ion. DMF is used as the solvent for cyanation to maximize the nucleophilicity of the naked cyanide anion.

  • Protocol:

    • Activation: Treat the alcohol with MsCl (1.2 eq) and Et₃N (1.5 eq) in DCM at 0 °C for 2 hours. Wash with saturated NaHCO₃, dry, and concentrate.

    • Cyanation: Dissolve the crude mesylate in anhydrous DMF. Add NaCN (1.5 eq) and heat to 70 °C for 12 hours. Cool, dilute with water, extract with diethyl ether, and concentrate to yield the N-Boc-nitrile. (Safety Note: NaCN is highly toxic; perform in a dedicated fume hood with proper quenching protocols).

Step 6: Nitrile Reduction to Primary Amine
  • Causality: Raney Nickel catalyzed hydrogenation is the optimal method for reducing aliphatic nitriles to primary amines. The addition of methanolic ammonia suppresses the formation of secondary amine byproducts by shifting the equilibrium away from imine condensation.

  • Protocol: Dissolve the N-Boc-nitrile in 7M NH₃ in methanol. Add a catalytic amount of Raney Nickel slurry. Stir vigorously under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) for 16 hours. Filter through Celite, concentrate, and purify via reverse-phase HPLC or acid-base extraction to yield pure tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate.

Quantitative Data & Process Optimization

The following table summarizes the expected yields, critical reaction parameters, and analytical validation checkpoints for the six-step sequence.

StepTransformationReagents & ConditionsExpected YieldCritical Quality Attribute (CQA)
1 Cyclization1,2-Dibromoethane, NaOH, H₂O, Reflux65 - 75%pH adjustment to exactly 6.5 for zwitterion precipitation.
2 Boc ProtectionBoc₂O, Et₃N, Dioxane/H₂O, RT85 - 90%Disappearance of ninhydrin-positive baseline spot on TLC.
3 Acid ReductionBH₃·THF, THF, 0 °C to RT80 - 88%Shift of carbonyl stretch in IR; emergence of -CH₂OH in ¹H NMR.
4 MesylationMsCl, Et₃N, DCM, 0 °C> 95%Complete consumption of alcohol; used crude to avoid degradation.
5 CyanationNaCN, DMF, 70 °C70 - 80%Appearance of sharp C≡N stretch (~2250 cm⁻¹) in IR.
6 Nitrile ReductionRaney Ni, H₂, NH₃/MeOH, RT75 - 85%LC-MS confirms [M+H]⁺ = 247.1; primary amine confirmed by ninhydrin.

Analytical Validation

To ensure the structural integrity and purity of the final target, rigorous analytical characterization is required:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic Boc group singlet at ~1.45 ppm (9H). The thiomorpholine ring protons will appear as complex multiplets between 2.40 - 3.80 ppm. The newly formed primary amine (-NH₂) typically appears as a broad singlet around 1.20 - 1.60 ppm (exchanges with D₂O).

  • ¹³C NMR (100 MHz, CDCl₃): Confirm the presence of the carbamate carbonyl at ~155 ppm and the quaternary tert-butyl carbon at ~80 ppm.

  • Mass Spectrometry (ESI-MS): The calculated exact mass for C₁₁H₂₂N₂O₂S is 246.14. The expected [M+H]⁺ peak is m/z 247.1.

Conclusion

The synthesis of Boc-protected 3-(2-aminoethyl)thiomorpholine from L-cysteine represents a highly logical, self-validating sequence that leverages fundamental organic mechanisms—from nucleophilic cyclizations to chemoselective reductions. By strictly controlling the reaction environments (e.g., utilizing methanolic ammonia during nitrile reduction), researchers can reliably scale this pathway to produce high-purity building blocks for advanced drug discovery programs.

References

  • Webster, K. D., & Anders, M. W. "Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid." Archives of Biochemistry and Biophysics, 273(2), 562-571 (1989).[Link]

  • Králová, P., Fülöpová, V., Maloň, M., Volná, T., Popa, I., & Soural, M. "Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives." ACS Combinatorial Science, 19(3), 173-180 (2017).[Link]

Exploratory

The Strategic Role of Tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate in 3D-Enriched Drug Discovery

Abstract: As modern medicinal chemistry shifts away from planar, over-conjugated aromatic systems, the integration of sp3-rich, three-dimensional scaffolds has become paramount. This technical guide explores the structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As modern medicinal chemistry shifts away from planar, over-conjugated aromatic systems, the integration of sp3-rich, three-dimensional scaffolds has become paramount. This technical guide explores the structural utility, orthogonal reactivity, and pharmacokinetic tuning of tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate (CAS 947337-32-8). Designed for drug development professionals, this whitepaper details validated synthetic workflows and causality-driven experimental protocols for leveraging this bifunctional building block in early-stage discovery.

Introduction: Escaping Flatland with Thiomorpholine Scaffolds

Historically, high-throughput screening (HTS) libraries were dominated by flat, achiral, aromatic compounds due to their ease of synthesis via cross-coupling reactions. However, the seminal theory demonstrated that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) and introducing chirality significantly correlates with higher clinical success rates[1]. Increased saturation enhances aqueous solubility, reduces off-target promiscuity, and allows for more complex, vector-specific interactions within protein binding pockets.

Within this paradigm, the thiomorpholine ring has emerged as a privileged 3D scaffold. As a bioisostere of morpholine and piperazine, it introduces a unique vector: a redox-active sulfur atom[2]. Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate is a highly specialized derivative that provides medicinal chemists with an orthogonally protected, bifunctional system, enabling rapid library generation while maintaining a high Fsp3​ profile.

Structural Anatomy and Physicochemical Profiling

The utility of tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate stems from its tripartite structural anatomy:

  • The Primary Amine (3-position side chain): A highly nucleophilic, sterically accessible -NH2 group ideal for initial diversification (e.g., amide couplings, reductive aminations).

  • The Boc-Protected Secondary Amine (4-position): The bulky tert-butyloxycarbonyl (Boc) group completely shields the ring nitrogen, ensuring absolute chemoselectivity during side-chain functionalization. It can be cleaved under acidic conditions to expose a secondary vector.

  • The Thioether Core: The sulfur atom acts as a "metabolically soft spot" susceptible to cytochrome P450 oxidation[3]. However, it can be synthetically pre-oxidized to a sulfoxide (-SO-) or sulfone (-SO2-) to deliberately tune the molecule's lipophilicity (logD) and metabolic half-life[2].

Quantitative Data: Physicochemical Impact of Sulfur Oxidation

Summarized below is the comparative physicochemical profile of the base thioether scaffold versus its fully oxidized sulfone counterpart.

PropertyBase Scaffold (Thioether)Oxidized Scaffold (Sulfone)Impact on Drug Design
Oxidation State -S--SO2-Determines in vivo metabolic stability.
Fsp3​ (Saturation) High (>0.75)High (>0.75)Maintains 3D complexity and solubility[1].
LogP (Estimated) ~1.5 - 2.0~0.5 - 1.0Sulfone significantly increases polarity, lowering logD.
H-Bond Acceptors 3 (Boc O's, N)5 (Boc O's, N, Sulfone O's)Sulfone enables new target interactions (e.g., hinge binding).
Metabolic Soft Spot High (CYP450 oxidation)Low (Already fully oxidized)Sulfone prevents rapid clearance and reactive metabolite formation[3].

Synthetic Utility and Orthogonal Reactivity

In Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis, building blocks must react predictably without cross-talk between functional groups. The orthogonal nature of this thiomorpholine derivative allows for a sequential, three-stage functionalization workflow.

Workflow Start Tert-butyl 3-(2-aminoethyl) thiomorpholine-4-carboxylate Step1 Amide Coupling (Primary Amine) Start->Step1 HATU, DIPEA Step2 Sulfur Oxidation (to Sulfone) Step1->Step2 mCPBA (2.5 eq) Step3 Boc Deprotection (Secondary Amine) Step2->Step3 TFA/DCM End 3D-Enriched Lead Step3->End Diversification

Fig 1: Orthogonal synthetic workflow for the thiomorpholine scaffold.

Validated Experimental Protocols

As a self-validating system, the following protocols are designed with built-in analytical checkpoints to ensure reaction causality and high fidelity.

Protocol 1: Chemoselective Amide Coupling at the Primary Amine

Objective: Functionalize the primary amine while leaving the thioether and Boc-protected secondary amine intact. Causality: is utilized to generate a highly reactive HOAt ester. The primary amine of the 2-aminoethyl group is sterically unhindered, allowing rapid coupling at room temperature. The Boc group's steric bulk prevents any reaction at the ring nitrogen.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N2, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate (1.0 eq) dropwise as a solution in DMF.

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass ( [M+H]+≈247.1 ) and the appearance of the desired product mass validates completion (typically <2 hours).

  • Workup: Dilute with EtOAc and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO3, and brine. Dry over anhydrous Na2S2O4 and concentrate under reduced pressure.

Protocol 2: Controlled Oxidation to Thiomorpholine-1,1-dioxide (Sulfone)

Objective: Oxidize the thioether core to a sulfone to improve metabolic stability and lower logD. Causality: meta-Chloroperoxybenzoic acid (mCPBA) is selected for its scalability and predictable stoichiometry. Using >2.0 equivalents ensures complete conversion past the intermediate sulfoxide directly to the sulfone[2]. The acidic nature of mCPBA is mild enough not to cleave the Boc protecting group at low temperatures.

Step-by-Step Methodology:

  • Preparation: Dissolve the amide-coupled thiomorpholine intermediate (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) and cool to 0 °C in an ice bath.

  • Oxidation: Slowly add mCPBA (77% purity, 2.5 eq) in small portions to manage the exothermic reaction. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor via TLC/LC-MS. The sulfone product will exhibit a significantly lower Rf value (higher polarity) compared to the thioether starting material.

  • Quench & Workup (Self-Validating Safety Step): Add saturated aqueous Na2S2O3 to quench unreacted peroxides (starch-iodide paper must test negative). Wash with saturated aqueous NaHCO3 (3x) to remove the m-chlorobenzoic acid byproduct. Dry the organic layer over MgSO4 and concentrate.

Pharmacokinetic & Pharmacodynamic (PK/PD) Tuning

The true power of the thiomorpholine scaffold in early-stage drug discovery lies in its tunable PK/PD profile via sulfur oxidation. Native thioethers are highly lipophilic, often leading to rapid clearance by hepatic Cytochrome P450 enzymes (which naturally oxidize the sulfur)[3]. By synthetically pre-oxidizing the sulfur to a sulfone, medicinal chemists can "lock" the molecule into a metabolically stable state. Furthermore, the sulfone oxygens act as potent hydrogen bond acceptors, which can be utilized to interact with kinase hinge regions or structured water networks within a target active site.

PKPD Thio Thioether (-S-) Sulfoxide Sulfoxide (-SO-) Thio->Sulfoxide [O] PK1 High Lipophilicity Rapid CYP Clearance Thio->PK1 Sulfone Sulfone (-SO2-) Sulfoxide->Sulfone [O] PK2 Chiral Center Moderate logD Sulfoxide->PK2 PK3 Strong H-Bond Acceptor High Metabolic Stability Sulfone->PK3

Fig 2: PK/PD tuning via controlled sulfur oxidation states.

Conclusion

Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate is far more than a simple building block; it is a strategic tool for "escaping flatland." By offering an orthogonally protected primary amine for rapid library generation and a redox-tunable sulfur core for precise PK/PD optimization, this scaffold empowers drug discovery professionals to design highly saturated, metabolically stable, and target-specific clinical candidates.

References

  • Escape from flatland: increasing saturation as an approach to improving clinical success. Lovering F, Bikker J, Humblet C. Journal of Medicinal Chemistry, 2009.[Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI Molbank, 2024.[Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biodegradation, 1998. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubility Profile of Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate in Polar Aprotic Solvents

An In-depth Technical Guide Abstract This application note provides a detailed guide and robust protocols for determining the solubility of Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate, a key heterocyclic buil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This application note provides a detailed guide and robust protocols for determining the solubility of Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate, a key heterocyclic building block in medicinal chemistry, within a range of common polar aprotic solvents. Understanding the solubility of such intermediates is a critical parameter in drug discovery and development, influencing reaction kinetics, purification strategies, and suitability for high-throughput screening (HTS) campaigns.[1] We present a comprehensive methodology, centered on the gold-standard shake-flask method for determining thermodynamic equilibrium solubility, to ensure accurate and reproducible data generation.[2][3][4] This document is intended for researchers, chemists, and drug development professionals who require a precise understanding of this compound's physicochemical properties for successful downstream applications.

Introduction and Scientific Rationale

Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate is a bifunctional molecule featuring a thiomorpholine core, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group. The thiomorpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds.[5] The Boc group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability in various conditions and its straightforward removal under acidic conditions.[6][7]

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in both chemical and biological systems. In drug discovery, poor solubility can hinder lead optimization, complicate formulation, and lead to inaccurate results in biological assays.[1] Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF)—are ubiquitously used to create stock solutions for HTS, to serve as reaction media, and for analytical characterization. Therefore, a quantitative understanding of a compound's solubility in these specific solvents is not merely academic but a practical necessity.

This guide explains the causality behind the experimental design. The choice of the shake-flask method is deliberate; it remains the reference method for measuring thermodynamic solubility, providing a true measure of a compound's saturation point under equilibrium conditions at a specified temperature.[2][3] This contrasts with kinetic solubility assessments, which can often overestimate solubility due to the formation of supersaturated or amorphous precipitated states.

Compound Profile

  • Compound Name: Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate

  • Structure: (A chemical structure diagram would be placed here in a formal document)

  • Molecular Formula: C₁₁H₂₂N₂O₂S[8]

  • Molecular Weight: 246.37 g/mol [8]

  • CAS Number: 947337-32-8[8]

  • General Properties: The presence of the polar carbamate moiety and the thiomorpholine ring, combined with the bulky, nonpolar Boc group, suggests a nuanced solubility profile.[6] It is expected to be soluble in many common organic solvents.[6]

Experimental Design and Methodology

Rationale for Solvent Selection

The selected polar aprotic solvents represent a range of polarities and are commonly used in drug discovery laboratories:

  • Dimethyl Sulfoxide (DMSO): A powerful, highly polar solvent, often used as a universal solvent for compound libraries.

  • N,N-Dimethylformamide (DMF): Another highly polar solvent, frequently used in organic synthesis.

  • Acetonitrile (ACN): A medium-polarity solvent, widely used as a mobile phase in reversed-phase chromatography.

  • Tetrahydrofuran (THF): A less polar ether-based solvent, common in synthesis and for dissolving less polar compounds.

Protocol 1: Preliminary Qualitative Solubility Assessment

This rapid assessment provides a rough estimate of solubility, guiding the design of the more rigorous quantitative experiment.

Methodology:

  • Add approximately 1-2 mg of the test compound into four separate, labeled glass vials.

  • To each vial, add 100 µL of one of the selected solvents (DMSO, DMF, ACN, THF).

  • Vortex each vial vigorously for 30 seconds.

  • Visually inspect each solution against a dark background.[6]

  • If the solid has completely dissolved, the compound is considered at least "soluble" (>10-20 mg/mL).

  • If solid remains, it is classified as "sparingly soluble" or "insoluble" in that solvent at this concentration.[6] Record all observations.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

This protocol details the definitive method for determining equilibrium solubility.[3]

Materials & Equipment:

  • Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate

  • HPLC-grade solvents (DMSO, DMF, ACN, THF)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of holding 2 mL vials

  • Calibrated pipettes

  • HPLC-UV or LC-MS system for quantification

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the test compound (e.g., ~5 mg, accurately weighed) to a vial containing a known volume of the selected solvent (e.g., 1 mL).[1] The key is to ensure undissolved solid remains visible, confirming saturation.

    • Prepare one vial for each solvent to be tested. A minimum of three replicates for each solvent is recommended for statistical validity.[3]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation.[2][3]

    • Allow the slurries to equilibrate for a sufficient period. A minimum of 24 hours is standard, but for some compounds, 48-72 hours may be necessary to reach a true equilibrium.[2][3]

    • Scientist's Note: The goal of this extended agitation is to ensure the system reaches a thermodynamic minimum, where the rate of dissolution equals the rate of precipitation. This defines the equilibrium solubility.[4]

  • Sample Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle by gravity for 30 minutes.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.

    • Scientist's Note: This separation step is critical. Any particulate matter transferred during sampling will artificially inflate the measured concentration. Centrifugation followed by careful supernatant removal is a reliable method.[2]

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

    • Perform a serial dilution of the supernatant with an appropriate solvent (often Acetonitrile for compatibility with HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a multi-point calibration curve using known concentrations of the test compound.

    • Determine the concentration of the compound in the diluted sample by comparing its analytical response (e.g., peak area) to the calibration curve.[1]

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis A Add Excess Solid (e.g., 5 mg) B Add Known Volume of Solvent (e.g., 1 mL) A->B to vial C Agitate on Orbital Shaker (24-72h at 25°C) B->C D Centrifuge to Pellet Solid (10,000 x g, 15 min) C->D E Withdraw Supernatant D->E F Serial Dilution E->F G Quantify via HPLC/LC-MS (vs. Calibration Curve) F->G H Solubility Data (mg/mL) G->H Calculate Final Solubility

Caption: Workflow for the quantitative shake-flask solubility determination method.

Data Calculation and Presentation

Calculation

The final solubility is calculated by accounting for the dilution factor:

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Where the Dilution Factor is the total volume of the diluted sample divided by the initial volume of the supernatant taken.

Representative Data Table

The results should be summarized in a clear, tabular format. The following table presents hypothetical data for illustrative purposes.

SolventDielectric Constant (ε)Dipole Moment (μ, D)Qualitative AssessmentQuantitative Solubility (mg/mL) @ 25°C (Mean ± SD, n=3)Molar Solubility (M)
DMSO 46.73.96Soluble155.4 ± 8.20.631
DMF 36.73.82Soluble121.9 ± 6.50.495
Acetonitrile (ACN) 37.53.92Sparingly Soluble35.7 ± 2.10.145
THF 7.61.75Sparingly Soluble24.3 ± 1.80.099

Discussion and Interpretation

The solubility of a molecule is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational understanding.

G cluster_result Solute Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate Boc Group (Lipophilic) Carbamate (Polar) Amine (H-bond donor) Ether/Thioether (H-bond acceptor) Solvent Polar Aprotic Solvent High Dielectric Constant Large Dipole Moment H-bond Acceptor Solute:f1->Solvent:f1 Dipole-Dipole Interactions Solute:f2->Solvent:f2 Hydrogen Bonding Solute:f0->Solvent Van der Waals (weaker effect) Solubility High Solubility Solute->Solubility inv1 inv1 inv2 inv2 inv3 inv3 Solvent->Solubility

Caption: Intermolecular forces driving the solubility of the target compound in polar aprotic solvents.

Based on the hypothetical data, Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate demonstrates high solubility in highly polar solvents like DMSO and DMF, and significantly lower solubility in the less polar ACN and THF. This is consistent with the chemical structure; the polar carbamate, amine, and thioether functionalities can engage in strong dipole-dipole interactions and hydrogen bonding with solvents like DMSO and DMF. The bulky, nonpolar tert-butyl group may contribute more favorably to interactions with a less polar solvent like THF, but this effect is overshadowed by the polar moieties.

Practical Implications:

  • HTS Compound Management: The high solubility in DMSO makes it an ideal solvent for creating high-concentration stock solutions for screening libraries, minimizing the risk of compound precipitation in assay plates.

  • Organic Synthesis: The differential solubility could be exploited for purification. For example, if a reaction is run in THF, the product might be precipitated by adding an anti-solvent, or vice-versa.

  • Formulation Development: While these are not formulation solvents, this data provides early insights into the compound's polarity, guiding the selection of excipients and vehicle systems for in vivo studies should the deprotected active pharmaceutical ingredient (API) retain similar characteristics.

Conclusion

This application note details a systematic and reliable methodology for determining the solubility of Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate in key polar aprotic solvents. By employing the shake-flask method, researchers can obtain accurate thermodynamic solubility data, which is essential for making informed decisions in synthesis, purification, and early-stage drug discovery processes. The provided protocols are robust and can be adapted for the characterization of other novel chemical entities.

References

  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.
  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
  • Pion. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Pion Inc.
  • Sapphire Bioscience. tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate. Sapphire Bioscience.
  • World Health Organization (WHO). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver. WHO Technical Report Series.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

Sources

Application

Application Note: Selective Functionalization of the Primary Amine in Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate

Introduction & Strategic Rationale Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate (CAS: 947337-32-8) is a highly valuable bifunctional pharmacophore used extensively in drug discovery. The thiomorpholine ring pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate (CAS: 947337-32-8) is a highly valuable bifunctional pharmacophore used extensively in drug discovery. The thiomorpholine ring provides favorable pharmacokinetic properties, while the C3-appended 2-aminoethyl chain acts as a flexible linker for further derivatization.

The critical synthetic advantage of this molecule lies in its orthogonal reactivity. The secondary amine within the thiomorpholine ring is masked by a tert-butyloxycarbonyl (Boc) protecting group, which completely neutralizes its nucleophilicity through steric hindrance and electron delocalization into the carbamate carbonyl. This allows researchers to selectively target the terminal primary aliphatic amine for functionalization—most commonly through amidation or reductive amination—without the need for complex protection/deprotection cycles.

Mechanistic Causality & Reaction Design

Amidation via HATU Coupling

To form an amide bond, the carboxylic acid must be activated into a highly electrophilic intermediate. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) due to its superior coupling efficiency and rapid reaction kinetics[1].

The Causality: The addition of a tertiary base like DIPEA (N,N-Diisopropylethylamine) deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU. This forms a highly reactive OAt-active ester. The exceptional efficiency of HATU arises from a neighboring group effect: the pyridine nitrogen atom of the 7-azabenzotriazole leaving group stabilizes the incoming primary amine through a 7-membered cyclic hydrogen-bonded transition state, drastically accelerating the acylation step[1]. This method is highly effective for synthesizing complex functionalized derivatives[2].

Reductive Amination via STAB

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, often leading to complex mixtures of secondary, tertiary, and quaternary amines. Reductive amination resolves this by first forming an imine intermediate, which is subsequently reduced to a secondary amine[3].

The Causality: We employ Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) as the reducing agent. STAB is significantly milder than Sodium Borohydride (NaBH4). The three bulky, electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond via steric shielding, making STAB highly chemoselective[4]. It rapidly reduces the transient protonated iminium ion but reacts negligibly with the starting aldehydes or ketones under mildly acidic conditions (pH 4-5)[3][4].

Reaction Pathways Visualization

ReactionPathway SM Tert-butyl 3-(2-aminoethyl) thiomorpholine-4-carboxylate (Boc-Protected) Amide Amidation Product (R-CO-NH-R') SM->Amide Carboxylic Acid, HATU DIPEA, DMF/DCM Amine Reductive Amination Product (R-CH2-NH-R') SM->Amine Aldehyde/Ketone, STAB AcOH, DCE/THF

Divergent functionalization pathways of the primary amine.

Experimental Protocols (Self-Validating Systems)

Protocol A: HATU-Mediated Amidation

Objective: Chemoselective acylation of the primary amine.

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Causality: The excess base ensures complete deprotonation of both the carboxylic acid and any trace amine salts. Stir for 15 minutes at room temperature to pre-form the OAt-active ester.

  • Coupling: Add Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate (1.0 equiv) as a solution in DMF.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Ninhydrin stain). The primary amine starting material will appear as a bright purple spot upon heating. The reaction is complete (typically 2-4 hours) when the purple spot is entirely consumed.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate.

Protocol B: STAB-Mediated Reductive Amination

Objective: Chemoselective mono-alkylation to form a secondary amine.

  • Imine Formation: Dissolve Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial Acetic Acid (1.0 equiv). Causality: AcOH lowers the pH to ~4-5, protonating the carbonyl oxygen to accelerate nucleophilic attack and facilitating the dehydration of the hemiaminal intermediate into the iminium ion[3]. Stir for 30-60 minutes at room temperature.

  • Reduction: Add STAB (1.5 equiv) in portions. Stir at room temperature for 4-16 hours.

  • In-Process Control (Self-Validation): Monitor via LCMS. Look for the mass of the desired secondary amine (M+H) and the disappearance of the starting material mass.

  • Workup: Quench carefully with 1N aqueous NaOH to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM) (3x). Wash with brine, dry over Na2SO4, and concentrate.

Workflow Step1 1. Imine Formation Mix Amine + Aldehyde in DCE Add 1.0 eq AcOH Step2 2. Selective Reduction Add 1.5 eq NaBH(OAc)3 Stir at RT for 4-16 h Step1->Step2 Step3 3. Quench & Workup Quench with 1N NaOH Extract with DCM Step2->Step3 Step4 4. Purification Dry over Na2SO4, Concentrate Flash Chromatography Step3->Step4

Step-by-step experimental workflow for STAB-mediated reductive amination.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric and physical parameters for both functionalization pathways to ensure high yields and reproducibility.

ParameterHATU AmidationSTAB Reductive Amination
Reagent Equivalents Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq)Aldehyde (1.05 eq), STAB (1.5 eq), AcOH (1.0 eq)
Optimal Solvent DMF or DCM (Anhydrous)DCE or THF (Anhydrous)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours4 - 16 hours
Typical Yield 75 - 95%70 - 90%
Primary Byproducts HOAt, TetramethylureaAlcohols (trace, if over-reduced)
Validation Method TLC (Ninhydrin Stain)LCMS (Mass Tracking)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization for Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate

Welcome to the Application Scientist Support Hub. For researchers and drug development professionals, synthesizing sulfur-containing heterocycles presents unique, often frustrating challenges. The synthesis of Tert-butyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub.

For researchers and drug development professionals, synthesizing sulfur-containing heterocycles presents unique, often frustrating challenges. The synthesis of Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate —a highly valuable building block in medicinal chemistry—is notoriously plagued by transition-metal catalyst poisoning, zwitterionic insolubility, and unwanted elimination side-reactions.

This technical guide provides a self-validating, field-proven protocol designed to optimize your yields from sub-20% to >80% across the entire workflow. We do not just provide the steps; we explain the chemical causality behind every experimental choice to ensure your success at the bench.

Mechanistic Workflow & Pathway Visualization

The most robust route to this molecule avoids direct alkylation of the thiomorpholine ring, which often leads to poor regioselectivity. Instead, we utilize a 4-step homologation starting from commercially available thiomorpholine-3-carboxylic acid.

Synthesis A Thiomorpholine-3- carboxylic acid B Boc-Thiomorpholine-3- carboxylic acid A->B Boc2O, NaOH pH 10, 25°C C Boc-3-(hydroxymethyl) thiomorpholine B->C 1. IBCF, NMM 2. NaBH4, H2O D Boc-3-(cyanomethyl) thiomorpholine C->D 1. MsCl, Et3N 2. NaCN, KI, 55°C E Tert-butyl 3-(2-aminoethyl) thiomorpholine-4-carboxylate D->E NiCl2·6H2O, NaBH4 MeOH, 0°C to RT

Figure 1: Optimized 4-step synthesis of Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate.

Quantitative Yield Optimization Data

By adjusting specific mechanistic levers, you can drastically improve the throughput of this synthesis. Below is a comparison of standard literature conditions versus our optimized protocols.

StepTransformationStandard Condition YieldOptimized Condition YieldKey Optimization Variable
1 Boc Protection 60–70%92–95% Biphasic Schotten-Baumann (Strict pH 10 control)
2 Acid to Alcohol 50–65% (with BH3​⋅THF )85–90% (Mixed Anhydride)Avoiding Borane to prevent thioether coordination
3 Cyanation 40–50% (E2 Elimination)75–80% Temperature control (<60 °C) & Finkelstein catalyst (KI)
4 Nitrile to Amine <10% (Pd/C, H2​ gas)85–92% ( NiCl2​/NaBH4​ )Switching from Pd/C (sulfur poisoned) to Nickel Boride

Step-by-Step Experimental Protocols

Step 1: Boc Protection via Schotten-Baumann Conditions

Objective: Prevent zwitterion insolubility and maximize N-acylation.

  • Suspend thiomorpholine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and HPLC-grade Water.

  • Immerse a pH probe into the suspension. Add 1M NaOH dropwise until the pH stabilizes at exactly 10.0. The suspension will clear as the zwitterion deprotonates.

  • Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) dropwise.

  • Stir at room temperature for 12 hours, continuously monitoring and adjusting the pH to 10 with 1M NaOH.

  • Workup: Acidify the aqueous layer to pH 3 using 1M KHSO4​ (Avoid HCl to prevent premature Boc cleavage) . Extract 3x with Ethyl Acetate (EtOAc), dry over Na2​SO4​ , and concentrate.

Step 2: Mixed Anhydride Reduction to Alcohol

Objective: Reduce the carboxylic acid without coordinating the thioether.

  • Dissolve the Boc-acid intermediate in anhydrous THF and cool to -15 °C under Argon.

  • Add N-Methylmorpholine (NMM, 1.2 eq) followed by Isobutyl chloroformate (IBCF, 1.1 eq). Stir for 30 minutes. A white precipitate (NMM·HCl) will form.

  • Rapidly filter the precipitate under a blanket of Argon.

  • Add the cold filtrate dropwise to a vigorously stirring solution of NaBH4​ (3.0 eq) in Water at 0 °C.

  • Workup: Stir for 1 hour, quench with saturated NH4​Cl , and extract with EtOAc to yield Boc-3-(hydroxymethyl)thiomorpholine.

Step 3: Cyanation via Mesylate Activation

Objective: Homologate the chain while suppressing E2 elimination.

  • Dissolve the alcohol in anhydrous DCM. Add Triethylamine ( Et3​N , 1.5 eq) and cool to 0 °C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour, wash with water, dry, and concentrate to yield the crude mesylate.

  • Dissolve the mesylate in anhydrous DMSO. Add NaCN (1.5 eq) and Potassium Iodide (KI, 0.1 eq).

  • Heat the reaction strictly to 55 °C for 12 hours.

  • Workup: Quench with copious amounts of water (to remove DMSO) and extract 4x with Diethyl Ether.

Step 4: Nitrile Reduction via Nickel Boride

Objective: Chemoselective reduction of the nitrile without catalyst poisoning.

  • Dissolve the Boc-3-(cyanomethyl)thiomorpholine in Methanol.

  • Add Nickel(II) chloride hexahydrate ( NiCl2​⋅6H2​O , 1.0 eq). The solution will turn pale green.

  • Cool the flask to 0 °C. Carefully add NaBH4​ (5.0 eq) in small portions. Caution: Vigorous effervescence of hydrogen gas will occur, and the solution will instantly turn pitch black due to the formation of the active Ni2​B catalyst.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Filter the black suspension through a pad of Celite to remove the nickel residues. Concentrate the filtrate, dissolve in EtOAc, wash with brine, and dry to yield the final target: Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate .

Troubleshooting & FAQs

Q: Why does my catalytic hydrogenation (Pd/C or PtO2​ ) fail during the final nitrile reduction? A: This is a textbook case of catalyst poisoning. The lone electron pairs on the sulfur atom of the thiomorpholine ring strongly and irreversibly coordinate to the active sites of palladium or platinum catalysts, permanently deactivating them. To bypass this, our protocol utilizes a Nickel Boride ( Ni2​B ) reduction system generated in situ. This reagent is highly tolerant to thioethers, operates at atmospheric pressure, and chemoselectively reduces nitriles without cleaving the Boc protecting group .

Q: I am seeing a significant amount of an alkene side product during the cyanation step. How do I prevent this? A: The intermediate mesylate is highly prone to E2 elimination, especially when exposed to the basicity of cyanide salts at elevated temperatures (>80 °C). To suppress elimination, lower the reaction temperature to 55 °C and add a catalytic amount of Potassium Iodide (KI). This triggers an in situ Finkelstein reaction, converting the mesylate to a highly reactive iodide intermediate. The iodide undergoes SN​2 displacement by cyanide much faster than the E2 elimination pathway can occur.

Q: Why is the yield of my initial Boc protection so variable and often low? A: Thiomorpholine-3-carboxylic acid exists natively as a zwitterion, making it poorly soluble in purely organic solvents. If the pH drops during the addition of Boc2​O , the target amino group becomes protonated and unreactive. Utilizing biphasic Schotten-Baumann conditions and strictly maintaining the pH at ~10 ensures the amine remains deprotonated and nucleophilic, driving the reaction to >90% yield .

Q: Can I use Borane-THF ( BH3​⋅THF ) to reduce the carboxylic acid to the alcohol in Step 2? A: It is strongly discouraged. While BH3​ is a standard reagent for reducing standard amino acids to amino alcohols, the borane will coordinate strongly with the thiomorpholine sulfur atom. This leads to incomplete conversion, massive loss of yield, and complex, emulsion-heavy workups. The mixed anhydride method avoids sulfur coordination entirely and provides a much cleaner crude product .

References

  • Title: Peptides: Chemistry and Biology (Protection Reactions & Schotten-Baumann Conditions) Source: Wiley-VCH URL: [Link]

  • Title: Reductions by the Alumino- and Borohydrides in Organic Synthesis (Nickel Boride Reductions) Source: Andrew G. Myers Research Group, Harvard University URL: [Link]

  • Title: Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives Source: ACS Combinatorial Science URL: [Link]

Optimization

HPLC purification methods and gradients for Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate

Title: Technical Support Center: HPLC Purification of Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate Introduction Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: HPLC Purification of Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate

Introduction Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the purification of complex aliphatic, multi-functional molecules. Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate presents a unique triad of chromatographic challenges: a highly polar primary amine, an acid-labile Boc-protecting group, and a chromophore-deficient backbone.

This guide moves beyond generic protocols. Here, we dissect the causality behind peak tailing, target degradation, and detection failure, providing you with self-validating workflows to ensure high-yield, high-purity recovery.

Section 1: Molecular Profiling & Causality

To design a robust purification method, we must first understand the physicochemical causality dictated by the molecule's structure.

Table 1: Physicochemical Profile & Chromatographic Impact

Structural FeatureChemical BehaviorChromatographic Consequence & Causality
Primary Amine (-NH 2​ )Highly basic (pKa ~9-10). Protonated at neutral/low pH.Causes severe peak tailing on standard silica due to strong electrostatic interactions with residual acidic silanols. Requires ion-pairing (e.g., TFA) or high pH neutralization.
Boc Group (tert-butyl carboxylate)Acid-labile protecting group.Stable during rapid HPLC runs at pH 2, but highly susceptible to thermolytic cleavage during post-run fraction concentration if acids are not removed[1][].
Thiomorpholine Core Lacks conjugated pi-electrons; contains oxidizable sulfur.Invisible to standard UV detection at 254 nm. Requires universal detectors (CAD/ELSD/MS)[3]. Sulfur is prone to oxidation, resulting in a +16 Da mass shift.

Section 2: Validated Experimental Protocols

A protocol is only as good as its ability to prove its own success. The following methodology is designed as a self-validating system, incorporating internal checks to guarantee data integrity.

Method A: High pH Reverse-Phase Purification (Recommended) Mechanistic Rationale: By raising the mobile phase pH to 9.5, the primary amine is deprotonated. This eliminates secondary silanol interactions (fixing peak tailing) and increases the molecule's hydrophobicity, allowing for better retention and separation from polar impurities without the need for harsh, Boc-threatening acids.

Table 2: High pH Gradient Method

Time (min)Flow Rate (mL/min)% Mobile Phase A (10 mM NH 4​ HCO 3​ , pH 9.5)% Mobile Phase B (Acetonitrile)
0.015.0955
2.015.0955
12.015.04060
13.015.0595
15.015.0955

Step-by-Step Methodology:

  • System Suitability Check: Inject a blank sample (Mobile Phase A) to establish a baseline on the CAD/ELSD detector. Ensure baseline drift is <5% over the gradient to validate mobile phase purity.

  • Column Equilibration: Flush a hybrid-silica C18 preparative column (e.g., Waters XBridge, chemically stable at high pH) with 5 column volumes of 95% A / 5% B.

  • Sample Loading: Dissolve the crude mixture in 1:1 Water:Acetonitrile. Inject via an automated liquid handler.

  • Fraction Collection: Trigger fraction collection using mass-directed ESI+ (monitoring m/z 247.1 [M+H] + ) or CAD signal.

  • Validation & Recovery: Immediately inject 5 µL of the main fraction onto an analytical LC-MS to confirm purity (>95%) and verify the absence of the m/z 263.1 oxidation degradant. Lyophilize the fraction directly.

Section 3: Troubleshooting & FAQs

Q: Why am I losing the Boc group during fraction concentration? A: This is a classic issue of thermolytic acid cleavage. If you used 0.1% TFA (Low pH method), the Boc group is generally stable during the 15-minute run at room temperature[1]. However, during rotary evaporation, water and acetonitrile evaporate faster than TFA. The localized concentration of TFA spikes, drastically lowering the pH while the water bath provides heat, causing the Boc group to fall off[1]. Solution: Bypass the rotovap entirely and use direct lyophilization (freeze-drying), which sublimates the TFA without concentrating it in a liquid state[1]. Alternatively, neutralize the collected fractions with a weak base (e.g., triethylamine) prior to evaporation.

Q: I am running a standard UV gradient at 254 nm and 210 nm, but I don't see my peak. Where is it? A: Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate lacks an aromatic ring or extended conjugation system. It does not absorb UV light effectively. At 210 nm, you are likely only seeing the absorbance of your mobile phase additives (like TFA)[4]. Solution: You must switch to an evaporative aerosol detector. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are universal detectors that measure the physical mass of the analyte after solvent evaporation, independent of optical properties[3]. CAD is particularly recommended as it provides a more uniform response and higher sensitivity for aliphatic amines[4].

Q: My LC-MS shows a major peak at m/z 263.1 instead of the expected 247.1. What happened? A: The +16 Da mass shift indicates oxidation. The sulfur atom in the thiomorpholine ring is highly susceptible to oxidation, forming a sulfoxide. Solution: Ensure your solvents are thoroughly degassed and free of peroxides (do not use old ether or THF during upstream extractions). Store the purified compound under an inert argon atmosphere at -20°C.

Section 4: Purification Decision Matrix

Purification_Workflow Step1 1. Sample Preparation Dissolve in initial mobile phase Decision1 Select Detection Method Step1->Decision1 UV UV Detection (Fails: No Chromophore) Decision1->UV MS_CAD LC-MS / CAD / ELSD (Passes: Universal Mass Detection) Decision1->MS_CAD Decision2 Select Mobile Phase pH MS_CAD->Decision2 LowPH Low pH (0.1% TFA) Risk: Boc cleavage on dry-down Decision2->LowPH HighPH High pH (10mM NH4HCO3) Optimal: Neutralizes primary amine Decision2->HighPH Step3 Fraction Collection LowPH->Step3 HighPH->Step3 Decision3 Post-Purification Workup Step3->Decision3 Rotovap Rotary Evaporation (Causes Acidic Boc Cleavage) Decision3->Rotovap Lyo Direct Lyophilization (Preserves Boc Group) Decision3->Lyo

Figure 1: Logical workflow for the HPLC purification and post-processing of Boc-protected amines.

Section 5: References

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate. 1

  • CAD vs ELSD: Which HPLC Detector Is Your Better Option? - Thermo Fisher Scientific. 3

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International. 4

  • BOC-Amino Acids - BOC Sciences.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Thiomorpholine-4-Carboxylate Functionalization

Welcome to the Technical Support Center. Thiomorpholine-4-carboxylate derivatives (such as N-Boc or N-Cbz protected thiomorpholines) are highly prized privileged scaffolds in medicinal chemistry and drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Thiomorpholine-4-carboxylate derivatives (such as N-Boc or N-Cbz protected thiomorpholines) are highly prized privileged scaffolds in medicinal chemistry and drug discovery. However, functionalizing these heterocycles—whether via transition-metal-catalyzed cross-coupling, alpha-lithiation, or sulfur oxidation—often suffers from severely low conversion rates.

This guide provides causal analysis, self-validating protocols, and targeted solutions to overcome these synthetic bottlenecks.

Diagnostic Workflow

DiagnosticWorkflow Start Low Conversion in Thiomorpholine Functionalization CheckReaction Identify Reaction Type Start->CheckReaction CrossCoupling Pd/Ni Cross-Coupling (N-arylation/C-arylation) CheckReaction->CrossCoupling AlphaCH Alpha C-H Activation (Lithiation) CheckReaction->AlphaCH Oxidation Sulfur Oxidation (Sulfoxide/Sulfone) CheckReaction->Oxidation Poisoning Catalyst Poisoning by Sulfur Action: Use bulky ligands or photoredox dual catalysis CrossCoupling->Poisoning Pd black precipitates RingOpening Premature Ring Opening Action: Strict temp control (-78°C) & TMEDA additive AlphaCH->RingOpening Degradation products OverOx Over-oxidation to Sulfone Action: Stoichiometric H2O2 at 0°C Oxidation->OverOx Excess oxidant

Diagnostic workflow for troubleshooting thiomorpholine functionalization.

Section 1: Transition-Metal Catalyzed Cross-Coupling (C-N / C-C)

The Issue: Stalled reactions, incomplete conversion, and the appearance of black precipitates (e.g., Pd black) during Buchwald-Hartwig or Suzuki couplings. The Causality: The divalent sulfur atom in the thiomorpholine ring is a potent soft ligand. It strongly coordinates to soft transition metals like Palladium (Pd) or Nickel (Ni), outcompeting the catalytic ligands and poisoning the metal center. This leads to premature catalyst deactivation and aggregation. The Solution: Transitioning to dual-metal photoredox catalysis or using highly sterically hindered ligands (like BrettPhos) prevents sulfur coordination. Recent advancements demonstrate that dual-metalated Covalent Organic Frameworks (COFs), such as Ni–Ir@TpBpy, effectively catalyze C–N couplings with thiomorpholine by isolating the metal centers and preventing aggregation [1].

Quantitative Data: Catalyst/Ligand Optimization for Thiomorpholine N-Arylation

Catalyst SystemLigand / AdditiveConversion (%)Primary Failure Mode
Pd(OAc)₂ (5 mol%)BINAP< 15%Severe catalyst poisoning (Pd black)
Pd₂(dba)₃ (2 mol%)BrettPhos65%Slow oxidative addition
NiBr₂·glyme / Ir(ppy)₃dtbbpy / Visible Light82%None (Optimal) [1]

Self-Validating Protocol: Visible-Light-Mediated Ni/Ir Dual Catalytic N-Arylation To ensure reproducibility, this protocol uses a dual-catalytic approach that bypasses standard thermal Pd-poisoning.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the aryl halide (0.5 mmol), tert-butyl thiomorpholine-4-carboxylate (0.6 mmol), NiBr₂·glyme (5 mol%), dtbbpy (5 mol%), Ir(ppy)₃ (1 mol%), and quinuclidine (1.5 equiv).

  • Solvent Addition: Add 5 mL of anhydrous, degassed DMSO. Seal the tube and remove it from the glovebox.

  • Irradiation: Stir the mixture vigorously under irradiation with a 34 W blue LED lamp (440 nm) at room temperature for 18 hours. Cooling fans must be used to maintain ambient temperature.

  • Validation Checkpoint: Take a 20 µL aliquot at 2 hours. Analyze via LC-MS. The presence of the intermediate Ni-aryl complex without free thiomorpholine indicates successful initiation without sulfur poisoning.

  • Workup: Dilute with EtOAc, wash with 5% aqueous LiCl (3x) to remove DMSO, dry over Na₂SO₄, and purify via flash chromatography.

Section 2: Alpha-Functionalization (C-H Activation / Lithiation)

The Issue: Low yields of the alpha-substituted product, accompanied by complex mixtures of degradation products. The Causality: Deprotonation adjacent to the sulfur and the carbamate nitrogen requires strong bases (e.g., sec-BuLi). If the resulting carbanion is not properly stabilized, the thiomorpholine ring can undergo premature hydrolytic ring-opening or elimination reactions [3]. The Solution: The use of a coordinating additive like TMEDA (Tetramethylethylenediamine) is mandatory to break up organolithium aggregates and stabilize the alpha-lithio species. Strict temperature control at -78 °C prevents elimination pathways.

Self-Validating Protocol: Alpha-Lithiation and Electrophilic Trapping

  • Activation: Dissolve tert-butyl thiomorpholine-4-carboxylate (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere.

  • Lithiation: Cool the reaction flask to exactly -78 °C using a dry ice/acetone bath. Dropwise, add sec-BuLi (1.1 mmol, 1.4 M in cyclohexane) over 10 minutes.

  • Validation Checkpoint: Stir for 45 minutes at -78 °C. A distinct color change (often pale yellow) indicates successful formation of the stabilized anion. Quenching a micro-aliquot with D₂O and observing >90% deuterium incorporation via ¹H-NMR validates the lithiation efficiency.

  • Trapping: Add the electrophile (e.g., an alkyl halide or aldehyde) (1.2 mmol) dropwise. Maintain at -78 °C for 2 hours, then allow to warm to room temperature slowly.

  • Quench: Quench with saturated aqueous NH₄Cl and extract with dichloromethane.

Section 3: Controlled Oxidation to Thiomorpholine-4-Carboxylate Oxide

The Issue: Low conversion to the sulfoxide, often plagued by over-oxidation to the sulfone derivative. The Causality: Strong oxidants (like mCPBA at room temperature) lack the kinetic differentiation required to stop at the sulfoxide stage. The Solution: Mild oxidation using 30% aqueous H₂O₂ under strictly controlled stoichiometric and temperature conditions yields the sulfoxide cleanly without the need for complex chromatography [2].

Self-Validating Protocol: Mild Oxidation to Sulfoxide

  • Setup: Dissolve the thiomorpholine-4-carboxylate derivative (10 mmol) in methanol (20 mL) and cool to 0 °C in an ice bath.

  • Oxidation: Add 30% aqueous H₂O₂ (10.5 mmol, 1.05 equiv) dropwise over 15 minutes.

  • Validation Checkpoint: Stir for 2 hours at 0 °C, then warm to room temperature. Monitor by TLC (EtOAc/Hexane). The sulfoxide will appear as a highly polar spot compared to the starting material. If sulfone appears (even more polar), reduce the temperature in subsequent runs.

  • Isolation: Quench unreacted peroxide with saturated aqueous Na₂S₂O₃ (test with starch-iodide paper). Evaporate the methanol, extract with chloroform, and dry to obtain the pure thiomorpholine-oxide[2].

FAQs: Specific Troubleshooting Scenarios

Q: Why does my continuous flow cyclization to form the thiomorpholine core clog the reactor? A: When synthesizing the thiomorpholine core via base-mediated cyclization, using Triethylamine (Et₃N) often leads to the precipitation of triethylammonium salts, which clogs microreactors. Switching the base to N,N-Diisopropylethylamine (DIPEA) and utilizing an ultrasonic bath for the residence time unit prevents precipitation and maintains steady-state conversion [4].

Q: Can I perform a postsynthetic functionalization of thiomorpholine on a solid support? A: Yes. If you are incorporating thiomorpholine into oligonucleotide or peptide sequences, you can use orthogonal protecting groups. For instance, 2′-O-thiomorpholine-carbothioate (TC) can be used as a permanent protecting group that withstands standard solid-phase synthesis conditions, allowing for selective deprotection and functionalization later [5].

Q: My biocatalytic reduction of 3,6-dihydro-2H-1,4-thiazines to chiral thiomorpholines is suffering from hydrolytic ring opening. How do I fix this? A: Hydrolytic ring-opening is a competing background reaction in aqueous buffer systems. You can suppress this by increasing the concentration of the Imine Reductase (IRED) crude extract. This increases the enzymatic reaction rate, allowing the reduction to outcompete the hydrolysis, achieving up to 99% enantiomeric excess [3].

References
  • Dual Metalation in a Two-Dimensional Covalent Organic Framework for Photocatalytic C–N Cross-Coupling Reactions. Journal of the American Chemical Society.[Link]

  • Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. MDPI.[Link]

  • Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases. The Journal of Organic Chemistry.[Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development.[Link]

  • Postsynthetic On-Column 2′ Functionalization of RNA by Convenient Versatile Method. NIH.[Link]

Reference Data & Comparative Studies

Validation

Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate vs. piperazine derivatives in drug design

Beyond Piperazine: Evaluating tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate as a Next-Generation Bioisostere in Drug Design The Strategic Shift from Piperazine to Thiomorpholine Scaffolds Piperazine is one of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Beyond Piperazine: Evaluating tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate as a Next-Generation Bioisostere in Drug Design

The Strategic Shift from Piperazine to Thiomorpholine Scaffolds

Piperazine is one of the most ubiquitous N-heterocycles in FDA-approved therapeutics, heavily featured in CNS drugs, kinase inhibitors, and antihistamines. However, its dual basic nitrogens often introduce significant pharmacokinetic (PK) liabilities, including high basicity (pKa ~9.8), rapid N-dealkylation, and off-target hERG channel blockade. To circumvent these issues, medicinal chemists are increasingly deploying bioisosteric replacements[1].

Among these, thiomorpholine derivatives have emerged as powerful structural alternatives. Specifically, tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate represents a highly functionalized, conformationally distinct building block. By replacing one nitrogen with a sulfur atom and introducing an orthogonally protected diamine motif, this scaffold drastically alters the physicochemical and metabolic landscape of the resulting drug candidates, offering a tunable platform for lead optimization[2].

Physicochemical and Structural Divergence

The substitution of a secondary amine with a thioether fundamentally changes the electron distribution, steric profile, and target-binding topology of the ring.

  • Basicity and Ionization: Piperazine derivatives typically exhibit high pKa values, leading to extensive protonation at physiological pH (pH 7.4), which can hinder passive membrane permeability. In tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate, the ring nitrogen (N4) is deactivated by the electron-withdrawing tert-butyloxycarbonyl (Boc) group, rendering it non-basic. This leaves the primary amine on the C3-ethyl side chain as the sole basic center, shifting the basic pharmacophore spatially and lowering the overall charge burden.

  • Lipophilicity (LogP) and H-Bonding: The sulfur atom is more lipophilic and polarizable than nitrogen. This generally increases the overall LogP of the scaffold, enhancing lipid bilayer penetration while maintaining a weak hydrogen-bond acceptor capability.

Metabolic Trajectories: N-Oxidation vs. S-Oxidation

The metabolic fate of thiomorpholines diverges significantly from piperazines, which is a critical consideration in drug design. Piperazines are highly prone to CYP-mediated N-oxidation and N-dealkylation, pathways that often yield reactive, toxic, or rapidly cleared metabolites.

Conversely, thiomorpholines undergo predictable S-oxidation by Cytochrome P450 enzymes (e.g., CYP3A4) to form sulfoxides and sulfones[3]. This S-oxidation can be strategically leveraged in a "soft drug" approach: the resulting sulfoxide metabolite often retains target affinity but is cleared more rapidly from systemic circulation, thereby reducing long-term toxicity.

MetabolicPathways Piperazine Piperazine Core NOx N-Oxidation / N-Dealkylation (CYP450) Piperazine->NOx Thiomorpholine Thiomorpholine Core SOx S-Oxidation (CYP450) Thiomorpholine->SOx Tox Potential Toxicity / Rapid Clearance NOx->Tox Sulfoxide Sulfoxide / Sulfone Metabolites (Tunable Clearance) SOx->Sulfoxide

Fig 1. Divergent CYP450-mediated metabolic pathways of piperazine vs. thiomorpholine scaffolds.

Quantitative Data Comparison

To objectively assess the utility of these scaffolds, we must compare their baseline physicochemical properties. The table below illustrates how the incorporation of the thiomorpholine core and the Boc-protected side chain alters key drug-like parameters.

ParameterPiperazine CoreThiomorpholine Coretert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate
Ring Basicity (pKa) ~9.8 (Secondary N)~8.5 (Secondary N)Non-basic (Boc-protected N4)
Side-Chain pKa N/AN/A~9.0 (Primary Amine)
Lipophilicity (LogP) Low (Hydrophilic)Moderate (Lipophilic sulfur)High (Boc group + Sulfur)
Primary Metabolic Liability N-oxidation, N-dealkylationS-oxidation[3]S-oxidation, in vivo Boc-deprotection (acidic pH)
H-Bond Acceptors 2 (Nitrogens)1 (Nitrogen), 1 (Sulfur - weak)4 (Boc oxygens, Sulfur, Amine)
Synthetic Versatility Symmetric substitutionAsymmetric substitutionOrthogonal (Primary Amine vs. Boc-N4)

Self-Validating Experimental Protocol: Comparative Microsomal Stability Assay

To empirically validate the shift from N-oxidation to S-oxidation and quantify the metabolic clearance rate, a self-validating Human Liver Microsome (HLM) Stability Assay is essential.

System Trustworthiness & Self-Validation: This protocol is designed as a closed-loop validation system. The inclusion of a positive control (Verapamil) ensures the microsomes are enzymatically active. The negative control (omission of NADPH) ensures that any observed degradation is strictly CYP450-mediated, directly isolating the S-oxidation/N-oxidation variables.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare 10 mM stock solutions of the synthesized thiomorpholine derivative, the piperazine analog, and Verapamil (positive control) in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining a low compound concentration (1 µM) prevents CYP enzyme saturation, ensuring the reaction follows first-order kinetics necessary for accurate intrinsic clearance ( CLint​ ) calculations.

  • Microsome Incubation: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). For the negative control, add an equivalent volume of buffer instead of NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its absence completely halts CYP-mediated oxidation, allowing researchers to rule out chemical instability or non-CYP enzymatic degradation (e.g., esterases).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity at the exact second of extraction to preserve an accurate metabolic snapshot.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Track the disappearance of the parent mass and specifically monitor for M+16 (sulfoxide/N-oxide) and M+32 (sulfone) mass shifts to confirm the metabolic pathway.

AssayWorkflow Prep Compound Prep (1 µM, low DMSO) Incubate HLM Incubation (0.5 mg/mL, 37°C) Prep->Incubate Initiate Add NADPH (Start CYP rxn) Incubate->Initiate Quench Quench in cold ACN (Timepoints 0-60m) Initiate->Quench Analyze LC-MS/MS (Track M+16/M+32) Quench->Analyze

Fig 2. Self-validating workflow for the Human Liver Microsome (HLM) stability assay.

Conclusion

The transition from traditional piperazine rings to sophisticated bioisosteres like tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate provides medicinal chemists with a powerful tool to overcome PK bottlenecks. By modulating basicity, shifting the metabolic profile toward predictable S-oxidation, and offering an orthogonal synthetic handle for rapid library generation, this scaffold stands as a highly effective alternative in modern drug design.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, ACS Publications (2022). Available at:[Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biodegradation, PubMed (1998). Available at:[Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute (2024). Available at: [Link]

Sources

Comparative

Comparing Pharmacokinetic Profiles: A Deep Dive into Thiomorpholine Versus Morpholine Analogs

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Morpholine and Thiomorpholine Scaffolds In the realm of medicinal chemistry, morpholine and its sulfur-containing...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Morpholine and Thiomorpholine Scaffolds

In the realm of medicinal chemistry, morpholine and its sulfur-containing counterpart, thiomorpholine, are considered "privileged scaffolds." This designation stems from their frequent appearance in a wide array of biologically active compounds and approved drugs. The morpholine ring, a six-membered heterocycle containing both an ether and an amine functional group, and thiomorpholine, where the oxygen is replaced by sulfur, offer a unique combination of physicochemical properties that are advantageous for drug design. Their utility lies in their ability to improve pharmacokinetic properties, enhance potency, and provide structural rigidity to a molecule. This guide provides an in-depth comparison of the pharmacokinetic profiles of thiomorpholine and morpholine analogs, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during the lead optimization process.

Comparative Analysis of Pharmacokinetic Profiles: ADME

The journey of a drug through the body is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding how the substitution of oxygen with sulfur impacts these processes is crucial for predicting the in vivo behavior of drug candidates.

Physicochemical Properties: The Foundation of Pharmacokinetics

Before delving into the ADME profile, it is essential to consider the fundamental physicochemical properties that distinguish thiomorpholine from morpholine analogs, as these properties heavily influence their pharmacokinetic behavior.

PropertyMorpholine AnalogsThiomorpholine AnalogsImplication for Pharmacokinetics
Lipophilicity (LogP/LogD) Generally more polarGenerally more lipophilicIncreased lipophilicity can enhance membrane permeability and absorption, but may also lead to increased metabolic susceptibility and non-specific binding.
Basicity (pKa) Typically pKa around 8.7Slightly less basic than morpholine analogsThe pKa influences the degree of ionization at physiological pH, which in turn affects solubility, absorption, and interaction with biological targets.
Hydrogen Bonding Oxygen atom acts as a hydrogen bond acceptorSulfur atom is a weaker hydrogen bond acceptorThis difference can impact solubility, receptor binding, and interactions with metabolic enzymes and transporters.

Experimental Protocol: Determination of LogP, LogD, and pKa

A standard method for determining these crucial physicochemical properties is the shake-flask method followed by HPLC analysis. For pKa determination, UV-metric or capillary electrophoresis methods are commonly employed.

Absorption: Crossing the Barriers

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.

ParameterMorpholine AnalogsThiomorpholine AnalogsKey Considerations
Apparent Permeability (Papp) Variable, but generally goodOften higher due to increased lipophilicityHigher Papp values suggest better potential for oral absorption.
Efflux Ratio (Papp B-A / Papp A-B) Can be substrates of efflux transporters like P-gpCan also be P-gp substrates; efflux potential needs to be evaluated on a case-by-case basisAn efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters, which can limit its absorption and brain penetration.

Experimental Protocol: Caco-2 Permeability Assay

This assay involves seeding Caco-2 cells on a semi-permeable membrane and measuring the transport of the test compound from the apical (A) to the basolateral (B) side and vice versa.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body via the bloodstream. Plasma protein binding (PPB) is a critical parameter as only the unbound fraction of the drug is free to interact with its target and exert a pharmacological effect.

ParameterMorpholine AnalogsThiomorpholine AnalogsImpact on Drug Efficacy
Plasma Protein Binding (%) VariableOften higher due to increased lipophilicityHigh PPB can lead to a lower free drug concentration, potentially reducing efficacy and prolonging the drug's half-life.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

Equilibrium dialysis is considered the gold standard for determining the extent of plasma protein binding.

Metabolism: The Body's Chemical Factory

The liver is the primary site of drug metabolism, where enzymes like the cytochrome P450 (CYP) family play a crucial role in modifying foreign compounds to facilitate their excretion. The metabolic stability of a compound is a key determinant of its half-life and potential for drug-drug interactions.

ParameterMorpholine AnalogsThiomorpholine AnalogsMetabolic "Soft Spot"
Metabolic Stability (t½ in liver microsomes) Generally considered metabolically stableThe sulfur atom is a "metabolically soft spot" susceptible to oxidationThiomorpholine can be oxidized to the corresponding sulfoxide and sulfone, which can alter the compound's activity and clearance.
Major Metabolic Pathways N-dealkylation, ring oxidationS-oxidation, N-dealkylation, ring cleavageUnderstanding the metabolic pathways is crucial for identifying potential metabolites and assessing their activity and toxicity.

Experimental Protocol: Liver Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound by incubating it with liver microsomes and a cofactor like NADPH.

Excretion: Eliminating the Drug

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body, primarily through the kidneys (urine) and liver (bile).

The differences in metabolism between morpholine and thiomorpholine analogs directly impact their excretion profiles. The more polar metabolites of thiomorpholine (sulfoxides and sulfones) are generally more readily excreted.

Visualizing the Concepts

General ADME Pathway

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Drug Oral Drug GI Tract GI Tract Oral Drug->GI Tract Bloodstream Bloodstream GI Tract->Bloodstream Absorption Tissues Tissues Bloodstream->Tissues Free Drug Liver Liver Bloodstream->Liver Kidney/Bile Kidney/Bile Bloodstream->Kidney/Bile Excretion Tissues->Bloodstream Metabolites Metabolites Liver->Metabolites Metabolites->Bloodstream

Caption: A simplified overview of the ADME process for an orally administered drug.

Comparative Metabolic Pathways

Metabolic_Pathways cluster_morpholine Morpholine Analog cluster_thiomorpholine Thiomorpholine Analog Morpholine Morpholine Analog N_Dealkylation N-Dealkylation Morpholine->N_Dealkylation CYP450 Ring_Oxidation Ring Oxidation Morpholine->Ring_Oxidation CYP450 Thiomorpholine Thiomorpholine Analog S_Oxidation S-Oxidation (Sulfoxide/Sulfone) Thiomorpholine->S_Oxidation CYP450 N_Dealkylation_Thio N-Dealkylation Thiomorpholine->N_Dealkylation_Thio CYP450 Ring_Cleavage Ring Cleavage Thiomorpholine->Ring_Cleavage CYP450

Caption: Key metabolic pathways for morpholine and thiomorpholine analogs.

Experimental Protocols in Detail

Caco-2 Permeability Assay Protocol
  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

  • Assay Preparation: The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Compound Addition: The test compound is added to either the apical (A) or basolateral (B) chamber.

  • Incubation: The plates are incubated at 37°C for a defined period (e.g., 2 hours).

  • Sample Collection: Samples are taken from the receiver chamber at specified time points.

  • Analysis: The concentration of the test compound in the samples is quantified using LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) and efflux ratio are calculated.

Liver Microsomal Stability Assay Protocol
  • Preparation: Test compound and liver microsomes (human or other species) are pre-incubated in a buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The concentration of the parent compound remaining in the supernatant is determined by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) of the compound are calculated.

Equilibrium Dialysis for Plasma Protein Binding Protocol
  • Apparatus Setup: A dialysis chamber with two compartments separated by a semi-permeable membrane is used.

  • Sample Loading: Plasma containing the test compound is added to one compartment, and a buffer solution is added to the other.

  • Equilibration: The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sample Collection: Aliquots are taken from both compartments.

  • Analysis: The concentration of the test compound in both the plasma and buffer compartments is measured by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two compartments.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate a morpholine or thiomorpholine scaffold into a drug candidate is a strategic one with significant implications for its pharmacokinetic profile. While morpholine analogs often exhibit greater metabolic stability, thiomorpholine analogs can offer advantages in terms of permeability and absorption due to their increased lipophilicity. However, the metabolic liability of the sulfur atom in thiomorpholine must be carefully considered and can sometimes be leveraged for prodrug strategies.

Ultimately, the choice between these two privileged scaffolds is not a matter of one being universally superior to the other. Instead, it requires a nuanced understanding of the specific therapeutic target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the compound series. By leveraging the in vitro assays and principles outlined in this guide, researchers can make more informed decisions, leading to the development of safer and more effective medicines.

References

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • AxisPharm. Microsomal Stability Assay Protocol.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol.
  • PubMed. Plasma protein binding in drug discovery and development.
  • ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Visikol.
  • BioDuro. ADME Caco-2 Permeability Assay.
  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability.
  • WuXi AppTec. Plasma Protein Binding (PPB) Assays.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Creative Bioarray. Lipophilicity and pKa Assays.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • PubMed. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.
  • Creative Bioarray. Plasma Protein Binding Assay.
  • PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • PubMed. Caco-2 cell permeability assays to measure drug absorption.
  • Merck Millipore. Metabolic Stability Assays.
  • Bentham Science Publishers. Plasma Protein Binding in Drug Discovery and Development.
  • ResearchGate. (PDF)
  • BioDuro. ADME Microsomal Stability Assay.
  • Ingenta Connect. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Usi....
  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • ACS Publications.
  • PMC.
  • Benchchem. Side-by-side comparison of synthesis routes for morpholine-based compounds.
  • PubMed. In vitro disposition profiling of heterocyclic compounds.
  • Technology Networks. LogP/LogD/pKa Analysis.
  • PMC. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc
Validation

Analytical Validation Guide: LC-MS Purity Determination of Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate

Executive Summary & The Analytical Challenge Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate (Chemical Formula: C₁₁H₂₂N₂O₂S, Exact Mass: ~246.14 Da) is a critical bifunctional building block widely utilized in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate (Chemical Formula: C₁₁H₂₂N₂O₂S, Exact Mass: ~246.14 Da) is a critical bifunctional building block widely utilized in medicinal chemistry and drug discovery. Structurally, it features a lipophilic Boc-protected thiomorpholine ring and a highly polar, basic primary amine.

Validating the purity of this compound presents a distinct analytical challenge. When analyzing highly polar basic amines, traditional Reversed-Phase Liquid Chromatography (RPLC) often results in poor retention, severe peak tailing, and co-elution with the column's void volume[1]. This co-elution leads to catastrophic ion suppression during Electrospray Ionization Mass Spectrometry (ESI-MS), rendering accurate purity quantification impossible.

To establish a robust, ICH Q2(R2)-compliant purity validation method[2], this guide objectively compares the baseline RPLC-MS approach against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC)-MS methodology.

Mechanistic Causality: RPLC vs. HILIC for Basic Amines

As an application scientist, selecting the correct chromatographic mode requires understanding the underlying physicochemical interactions:

  • The Baseline (RPLC): In RPLC, retention relies on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18). Because the primary amine on our target compound is highly polar and ionized at typical acidic mobile phase pH levels, it has minimal affinity for the C18 phase[1]. Consequently, it elutes almost immediately.

  • The Optimized Alternative (HILIC): HILIC solves this by utilizing a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% acetonitrile)[3]. In HILIC, water acts as the strong eluting solvent. A water-enriched layer forms on the surface of the stationary phase, and the polar amine partitions into this aqueous layer, significantly increasing retention time[4]. Furthermore, the high organic content in the HILIC mobile phase dramatically enhances ESI desolvation efficiency, leading to superior MS sensitivity[5].

Mechanism cluster_HILIC HILIC Mode (Optimized) cluster_RPLC Reversed-Phase Mode (Baseline) Analyte Tert-butyl 3-(2-aminoethyl) thiomorpholine-4-carboxylate (Highly Polar Amine) HILIC_Stat Polar Stationary Phase (Amide/Silica) Analyte->HILIC_Stat RP_Stat Non-Polar Phase (C18 Alkyl) Analyte->RP_Stat HILIC_Mob High Organic Mobile Phase (>70% Acetonitrile) HILIC_Stat->HILIC_Mob HILIC_Ret Strong Retention (Aqueous Partitioning) HILIC_Mob->HILIC_Ret RP_Mob High Aqueous Mobile Phase (>90% Water) RP_Stat->RP_Mob RP_Ret Weak Retention (Hydrophobic Interaction) RP_Mob->RP_Ret

Fig 1: Chromatographic retention mechanisms for polar basic amines: HILIC vs. RPLC.

Experimental Methodologies

To objectively compare performance, both methodologies must be executed under controlled conditions.

Sample Preparation (Matrix Matching)
  • Accurately weigh 10.0 mg of the Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate reference standard.

  • Dissolve in 10.0 mL of sample diluent (Acetonitrile/Water, 95:5 v/v) to create a 1.0 mg/mL stock solution.

    • Causality Note: In HILIC, the sample diluent must closely match the initial mobile phase conditions (high organic) to prevent peak distortion and solvent mismatch effects.

  • Dilute the stock solution to a working concentration of 10 µg/mL using the same diluent.

Protocol A: Reversed-Phase LC-MS (Baseline Alternative)
  • Column: C18 Alkyl phase (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Electrospray Ionization in positive mode (ESI+), monitoring m/z 247.15 [M+H]⁺.

Protocol B: HILIC-MS (Optimized Method)
  • Column: Amide-bonded stationary phase (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality Note: Buffer concentration (10-20 mM) is essential in HILIC to control the ion-exchange mechanism of the basic amine and ensure reproducible retention times[3].

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: Start at 95% B (high organic), decrease to 60% B over 5.0 minutes.

    • Causality Note: Unlike RPLC, water is the strong eluting solvent in HILIC. The gradient must run from high to low organic modifier[3].

  • Flow Rate: 0.4 mL/min.

  • MS Detection: ESI+, monitoring m/z 247.15 [M+H]⁺.

Establishing a Self-Validating System

To guarantee the trustworthiness of the purity validation, the analytical sequence must incorporate a self-validating framework compliant with ICH Q2(R2) guidelines[2]. A method cannot be trusted simply because it produces a peak; it must continuously prove its own accuracy.

  • System Suitability Testing (SST): Inject a blank diluent prior to the sample sequence to verify the absence of column carryover or background contamination.

  • Specificity & Selectivity: Inject a spiked sample containing the target compound and its known synthetic precursors (e.g., un-bocylated thiomorpholine) to ensure baseline chromatographic resolution ( Rs​>1.5 ).

  • Linearity: Analyze a 5-point calibration curve ranging from 50% to 150% of the target analytical concentration. Acceptance criteria: R2≥0.995 .

  • Accuracy via Spike-Recovery: Spike a known quantity of the pure standard into a simulated reaction matrix at three levels (80%, 100%, 120%). Acceptance criteria: 98.0% - 102.0% recovery.

LCMS_Workflow SamplePrep Sample Preparation (Matrix Matching) SST System Suitability (SST) (Blank Injection) SamplePrep->SST LC HILIC Separation (Gradient: 95% to 60% ACN) SST->LC MS ESI-MS Detection (m/z 247.15 [M+H]+) LC->MS Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) MS->Validation Result Purity Certification (Target >98.0%) Validation->Result

Fig 2: Self-validating LC-MS analytical workflow compliant with ICH Q2(R2) guidelines.

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of both methodologies when analyzing Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate.

Performance MetricRPLC-MS (C18 Baseline)HILIC-MS (Amide Optimized)Mechanistic Causality / Advantage
Retention Factor ( k′ ) < 1.0 (Co-elutes with void)> 3.0 (Strong retention)HILIC traps polar amines in the stationary aqueous layer[1].
Peak Symmetry ( As​ ) > 2.0 (Severe tailing)1.0 - 1.2 (Symmetrical)RPLC suffers from secondary silanol interactions with basic amines.
MS Sensitivity (S/N) Low (Ion suppression)High (10x to 50x increase)High organic mobile phase in HILIC enhances ESI desolvation[5].
Equilibration Time Short (~5 column volumes)Long (~15-20 column volumes)HILIC requires more time to re-establish the aqueous partition layer[3].
Matrix Effect High (Due to void co-elution)Low (Analyte elutes post-void)Orthogonal retention in HILIC separates the amine from early-eluting salts.

Conclusion

For the purity validation of Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate, standard RPLC-MS is fundamentally inadequate due to the compound's high polarity and basicity. The HILIC-MS methodology is the superior, scientifically sound alternative. By leveraging aqueous layer partitioning and high-organic mobile phases, HILIC provides the necessary retention, peak shape, and MS sensitivity required to meet stringent ICH Q2(R2) validation criteria.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. URL:[Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Agilent Technologies. URL:[Link]

  • HILIC: The Pros and Cons. LCGC International. URL:[Link]

Sources

Comparative

Evaluating the binding affinity of thiomorpholine-4-carboxylate derived small molecules

Evaluating the Binding Affinity of Thiomorpholine-4-Carboxylate Derived Small Molecules: A Comparative Guide Introduction As drug development professionals continuously seek novel chemical spaces to overcome resistance a...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Binding Affinity of Thiomorpholine-4-Carboxylate Derived Small Molecules: A Comparative Guide

Introduction As drug development professionals continuously seek novel chemical spaces to overcome resistance and improve pharmacokinetic profiles, the thiomorpholine-4-carboxylate scaffold has emerged as a highly versatile structural motif. Unlike standard piperidine or morpholine rings, the incorporation of a sulfur atom within the six-membered ring provides a unique opportunity for late-stage functionalization—specifically, the oxidation to sulfoxides (1-oxide) or sulfones (1,1-dioxide). This seemingly minor modification drastically alters the molecule's dipole moment and hydrogen-bonding capacity without significantly expanding its steric footprint.

In this guide, I will deconstruct the mechanistic advantages of thiomorpholine-4-carboxylate derivatives, objectively compare their binding affinities against traditional saturated heterocycles, and provide field-validated experimental protocols for quantifying these interactions.

Structural Rationale: Why Thiomorpholine-4-Carboxylate?

The substitution of an oxygen atom (morpholine) or a methylene group (piperidine) with a sulfur atom introduces distinct stereoelectronic effects. The sulfur atom is highly polarizable and can be oxidized to form 1-oxide or 1,1-dioxide derivatives. These oxidized states act as strong hydrogen bond acceptors, which can significantly enhance the aqueous solubility of the parent molecules—a critical factor in lead optimization[1]. Furthermore, the rigid, chair-like conformation of the thiomorpholine ring serves as an excellent scaffold for orienting functional groups into precise three-dimensional arrangements, facilitating optimal interactions with an enzyme's binding pocket[1].

For example, in the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, the integration of a thiomorpholine-4-carboxylate 1-oxide moiety resulted in exceptional binding affinity (IC50 = 4 nM)[2]. The sulfoxide oxygen engages in critical hydrogen bonding within the kinase hinge region, an interaction that cannot be replicated by the unoxidized morpholine counterpart. Similarly, in matrix metalloproteinase-9 (MMP-9) inhibitors, thiomorpholine-derived ligands have demonstrated strong binding affinities (up to -9.4 kcal/mol) due to optimized electrostatic interactions[3].

Comparative Binding Affinity: Thiomorpholine vs. Alternatives

To objectively evaluate the performance of thiomorpholine-4-carboxylate derivatives, we must compare them directly with their morpholine and piperidine analogs across validated targets.

Table 1: Comparative Binding Affinity of Saturated Heterocyclic Scaffolds

Scaffold / DerivativeTarget EnzymeBinding Affinity / IC50Key Mechanistic AdvantageAlternative Scaffold Performance
Thiomorpholine-4-carboxylate 1-oxide ATR Kinase4 nM[2]Enhanced H-bond acceptance via sulfoxide; optimized hinge binding.Morpholine analog: ~45 nM (Reduced H-bond strength)
Thiomorpholine 1,1-dioxide CDK9124 nM[4]High polarity; rigid orientation of the carboxylate group.Piperidine analog: >500 nM (Lack of secondary H-bond acceptor)
Thiomorpholine-derived β-lactam MMP-9-9.4 kcal/mol (ΔG)[3]Favorable electrostatic interaction with HIS 401/405.Piperazine analog: -7.8 kcal/mol (Suboptimal geometry)

Experimental Workflows for Binding Affinity Evaluation

To rigorously validate the binding affinity of thiomorpholine-4-carboxylate derivatives, a dual-assay approach is required. Relying solely on endpoint biochemical assays (like IC50) obscures the kinetic nuances ( kon​ , koff​ ) driven by the sulfur oxidation state. Therefore, I mandate a self-validating system combining Surface Plasmon Resonance (SPR) for biophysical kinetics and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical potency.

Protocol A: TR-FRET Biochemical Kinase Assay (e.g., ATR Kinase) Causality: TR-FRET is selected over standard luminescence assays because it is less susceptible to compound auto-fluorescence—a common issue with highly conjugated small molecules.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the thiomorpholine-4-carboxylate derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (maintaining solubility of the polar sulfoxide/sulfone groups).

  • Enzyme Addition: Add 2 nM of recombinant target kinase (e.g., ATR-ATRIP complex)[2]. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding. Rationale: The chair conformation of thiomorpholine can exhibit slow-binding kinetics; pre-incubation prevents underestimation of potency.

  • Reaction Initiation: Add ATP (at the predetermined Km​ ) and the specific fluorophore-labeled peptide substrate.

  • Detection: After 60 minutes, add the Europium-labeled anti-phospho antibody and EDTA to quench the reaction. Read the plate on a multi-mode reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling Causality: The oxidation of the sulfur atom alters the molecule's desolvation penalty. SPR provides the association ( kon​ ) and dissociation ( koff​ ) rates, revealing whether the enhanced affinity is driven by faster target recognition or a longer residence time.

  • Sensor Chip Preparation: Immobilize the His-tagged target protein onto an NTA sensor chip via amine coupling or Ni2+ capture. Rationale: Capturing via a tag ensures uniform orientation of the binding pocket.

  • Analyte Preparation: Dilute the thiomorpholine-4-carboxylate compounds in running buffer (PBS-T with 2% DMSO) to a concentration range of 0.1 nM to 100 nM.

  • Injection Cycle: Inject the analyte at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by a 300-second buffer flow (dissociation phase). Rationale: High flow rates minimize mass transport limitations, ensuring accurate kon​ measurement.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ ( koff​/kon​ ).

Logical Relationships & Workflows

AffinityWorkflow Design Thiomorpholine-4-Carboxylate Scaffold Design Oxidation Sulfur Oxidation (1-oxide or 1,1-dioxide) Design->Oxidation Chemical Modification Stereo Stereoelectronic Tuning (H-Bond Acceptors) Oxidation->Stereo Induces Biochem TR-FRET Assay (IC50 Determination) Stereo->Biochem Evaluated via Biophys SPR Analysis (Kinetic Profiling: kon, koff) Stereo->Biophys Evaluated via Data Data Synthesis: Structure-Kinetic Relationship (SKR) Biochem->Data Biophys->Data Lead Lead Candidate Selection Data->Lead Validates

Workflow for the design and kinetic evaluation of thiomorpholine-4-carboxylate derivatives.

Conclusion

The thiomorpholine-4-carboxylate scaffold is not merely a bioisostere for piperidine or morpholine; it is a tunable pharmacophore. By manipulating the oxidation state of the sulfur atom, medicinal chemists can precisely engineer the hydrogen-bonding network and dipole moment of the molecule. When evaluated through rigorous, orthogonal experimental platforms like TR-FRET and SPR, these derivatives consistently demonstrate superior binding affinities and prolonged target residence times compared to their traditional heterocyclic counterparts.

References

  • D-NB.info. "Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery." D-NB.info. Available at: [Link]

  • BindingDB. "Isopropyl (R)-1-((6-(3-methylmorpholino)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)imino)-1lambda6-thiomorpholine-4-carboxylate 1-oxide." BindingDB. Available at:[Link]

  • D-NB.info. "Synthesis, characterization, and biological activity using computational study of synthesized monocyclic β-lactam ligands." D-NB.info. Available at:[Link]

Sources

Validation

Spectroscopic validation (IR, UV-Vis) of Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate

Spectroscopic Validation (IR, UV-Vis) of Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate: A Comparative Guide As a versatile bifunctional building block, Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate is...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation (IR, UV-Vis) of Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate: A Comparative Guide

As a versatile bifunctional building block, Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate is frequently utilized in the synthesis of complex peptidomimetics and PROTAC linkers. Before downstream coupling, rigorous structural validation is mandatory. As a Senior Application Scientist, I approach spectroscopic validation not merely as a checklist, but as a mechanistic deduction.

This guide outlines the causality behind using Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to confirm the structural integrity of this molecule, objectively comparing it against common structural alternatives, and providing self-validating experimental workflows.

Mechanistic Causality in Spectroscopic Choices

To validate this specific molecule, we must confirm two critical structural features: the presence of the Boc-protected secondary amine (the carbamate at position 4) and the presence of the free primary amine (on the ethyl chain).

  • FTIR (Fourier-Transform Infrared Spectroscopy): The thiomorpholine ring nitrogen (N4) is fully substituted (bonded to C3, C5, and the Boc group), making it a tertiary carbamate equivalent. Because it lacks an N-H bond, it will not produce an N-H stretching signal. Therefore, the only N-H stretching signals in the IR spectrum will originate from the primary amine, which manifests as a distinct doublet (symmetric and asymmetric stretching) in the 3300–3400 cm⁻¹ region. Simultaneously, the Boc group provides a highly diagnostic, strong C=O stretch around 1688–1690 cm⁻¹[1].

  • UV-Vis Spectroscopy: The molecule lacks extended aromatic conjugation, rendering it transparent in the visible region. However, it possesses two specific UV chromophores: the carbamate carbonyl undergoes a weak n→π∗ electronic transition near 210–220 nm[2], and the thioether sulfur undergoes an n→σ∗ transition around 230–250 nm[3]. While these transitions have low molar absorptivities, they are highly effective for differentiating the target from highly conjugated protecting groups (like Fmoc)[4].

Workflow A Tert-butyl 3-(2-aminoethyl) thiomorpholine-4-carboxylate B FTIR-ATR Analysis A->B C UV-Vis Spectroscopy A->C D Boc C=O Stretch (~1690 cm⁻¹) B->D E Primary Amine N-H (~3350 cm⁻¹, Doublet) B->E F Thioether n→σ* (~240 nm) C->F G Carbamate n→π* (~215 nm) C->G H Orthogonal Validation D->H E->H F->H G->H

Workflow for orthogonal spectroscopic validation of the target molecule.

Comparative Spectroscopic Data

When comparing product performance and identity, it is essential to distinguish the target molecule from its unprotected precursor or alternative protecting group strategies. The table below summarizes the quantitative spectroscopic markers used for differentiation.

Spectroscopic FeatureTarget (Boc-Protected)Alternative 1 (Unprotected)Alternative 2 (Fmoc-Protected)
IR: C=O Stretch ~1690 cm⁻¹ (Carbamate)None~1705 cm⁻¹ (Fmoc Carbamate)
IR: N-H Stretch ~3350 cm⁻¹ (Doublet, 1° amine)~3300-3350 cm⁻¹ (Broad, 1° & 2° amines)~3350 cm⁻¹ (Doublet, 1° amine)
IR: C-S Stretch ~650 cm⁻¹ (Weak)~650 cm⁻¹ (Weak)~650 cm⁻¹ (Weak)
UV-Vis: λmax​ ~215 nm, ~240 nm~240 nm267 nm, 290 nm, 301 nm
UV-Vis: Extinction ( ε ) Low (< 1,000 M⁻¹cm⁻¹)Low (< 500 M⁻¹cm⁻¹)High (> 10,000 M⁻¹cm⁻¹)

Note: The C-S stretch of the thiomorpholine ring is present in all variants but is notoriously weak and falls in the fingerprint region[5]. It is not used as the primary diagnostic peak.

Comparison Root Protecting Group Differentiation Target Boc-Protected (Target) UV: ~215 nm, ~240 nm IR: ~1690 cm⁻¹ Root->Target Alt1 Unprotected Analogue UV: ~240 nm only IR: No C=O band Root->Alt1 Alt2 Fmoc-Protected Analogue UV: 267, 290, 301 nm IR: ~1705 cm⁻¹ Root->Alt2

Spectroscopic differentiation between the target molecule and structural alternatives.

Self-Validating Experimental Protocols

To ensure trustworthiness, a protocol must verify its own accuracy during execution. The following methodologies incorporate internal control steps to prevent false positives caused by instrument drift or sample preparation artifacts.

Protocol A: Orthogonal FTIR-ATR Workflow

Causality Insight: We utilize Attenuated Total Reflectance (ATR) rather than KBr pellets. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at 3300–3500 cm⁻¹, which obscures the critical primary amine N-H doublet required to validate this molecule.

  • System Suitability (Self-Validation): Run a standard polystyrene calibration film. Verify that the aromatic C-C stretch peak registers at exactly 1601 cm⁻¹ (±1 cm⁻¹). If it fails, recalibrate the interferometer.

  • Background Collection: Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO₂ and water vapor.

  • Sample Application: Apply 2–3 mg of the neat Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate directly onto the diamond ATR crystal. Ensure intimate contact using the pressure anvil.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Post-Run Validation: Verify the baseline at 3800 cm⁻¹ and 2000 cm⁻¹. A sloping baseline indicates poor crystal contact or scattering, requiring the sample to be re-applied.

  • Data Interpretation: Confirm the presence of the 1690 cm⁻¹ peak (Boc C=O) and the ~3350 cm⁻¹ doublet (Primary Amine).

Protocol B: UV-Vis Beer-Lambert Validation

Causality Insight: Because the n→σ∗ and n→π∗ transitions are weak, we must prove that the observed peaks are true molecular absorbances and not baseline artifacts or scattering from poor solubility. We do this by validating the Beer-Lambert law[6].

  • Solvent Selection: Use HPLC-grade Acetonitrile. It has a UV cutoff of 190 nm, ensuring it will not mask the 215 nm carbamate transition.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with Acetonitrile. Place them in the sample and reference beams. Run a baseline scan from 400 nm down to 200 nm to zero the instrument.

  • Serial Dilution: Prepare a 1.0 mM stock solution of the target molecule. Perform serial dilutions to create 50 µM, 100 µM, and 200 µM validation standards.

  • Spectral Scan: Scan each concentration from 400 nm to 200 nm. Record the absorbance values at the local maxima (~215 nm and ~240 nm).

  • Beer-Lambert Validation (Self-Validation): Plot the Absorbance at 240 nm against the Concentration. Calculate the linear regression. An R2>0.99 confirms that the solute is fully dissolved and the peak is a true electronic transition, validating the molecular identity.

References

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines | The Journal of Organic Chemistry - ACS Publications. acs.org. 1

  • UV-Visible Spectroscopy - MSU chemistry. msu.edu.3

  • UV/VIS Spectroscopy - Pacific BioLabs. pacificbiolabs.com. 4

  • Ultraviolet–visible spectroscopy - Wikipedia. wikipedia.org. 6

  • UV-Vis Absorption Spectroscopy - Theory. shu.ac.uk. 2

  • Thiomorpholine - the NIST WebBook. nist.gov. 5

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper handling and disposal of specialized chemical reagents like...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper handling and disposal of specialized chemical reagents like tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate are paramount. This guide provides a direct, step-by-step protocol for its safe disposal, grounded in established safety principles and an understanding of its chemical nature.

Immediate Safety Profile & Hazard Identification

The compound should be handled as a hazardous substance with the following potential classifications:

Hazard ClassificationCorresponding GHS CodesSignal WordPrimary Protective Measures
Acute Toxicity (Oral)H302: Harmful if swallowedDanger Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[2][3][4]
Skin Corrosion/IrritationH315: Causes skin irritationWear protective gloves and clothing.[1][3][4] Avoid contact with skin.
Serious Eye DamageH318: Causes serious eye damageWear safety glasses with side shields or goggles.[3][4]
Respiratory IrritationH335: May cause respiratory irritationUse only in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4]

Core Disposal Principle: Hazardous Waste Management

All waste containing tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate, whether in pure form, in solution, or as contaminated labware, must be treated as hazardous chemical waste . It must not be disposed of down the drain or in regular trash.[2][5] The presence of nitrogen and sulfur-containing heterocyclic rings poses a risk to aquatic ecosystems, making environmental containment essential.[6]

Step-by-Step Disposal Protocol

This protocol ensures safety and regulatory compliance. Always adhere to your institution's specific Environmental Health & Safety (EHS) guidelines, which may have additional requirements.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety goggles or a face shield

  • A lab coat

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Solid Waste: Collect un-used or expired solid tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate, along with any contaminated items like weighing paper, gloves, or absorbent pads, in a dedicated, sealable, and chemically compatible container (e.g., a polyethylene wide-mouth bottle).

  • Liquid Waste: Collect solutions containing the compound in a separate, leak-proof, and clearly designated liquid hazardous waste container.

    • Causality Note: Do not mix this waste stream with acidic waste. The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions and can cleave, generating isobutylene gas and potentially pressurizing the container.[7][8]

Step 3: Labeling the Waste Container

Proper labeling is a legal requirement and essential for safety. The label must clearly state:

  • The words "HAZARDOUS WASTE "

  • The full, unabbreviated chemical name: "tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate "

  • An approximate concentration and the solvent if it is a liquid waste.

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA.[4] This area should be:

  • At or near the point of waste generation.

  • Under the direct control of laboratory personnel.

  • Away from incompatible materials, heat sources, and drains.[9]

Step 5: Final Disposal

Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[2][4][5] Never attempt to treat or neutralize the chemical waste yourself unless it is part of a specifically approved and documented laboratory procedure.

Disposal Workflow Diagram

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_procedure Procedure cluster_final Final Disposal gen Generate Waste (Pure compound, solutions, contaminated materials) solid Solid Waste Stream gen->solid liquid Liquid Waste Stream gen->liquid container_solid Seal in Labeled Solid Waste Container solid->container_solid container_liquid Collect in Labeled Liquid Waste Container liquid->container_liquid store Store in Designated Satellite Accumulation Area (SAA) container_solid->store container_liquid->store ehs Contact EHS for Pickup by Licensed Waste Contractor store->ehs

Caption: Waste disposal workflow for tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Full PPE: Before cleanup, wear a lab coat, gloves, and eye protection.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[4] For solid spills, gently cover to prevent dust from becoming airborne.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by alcohol), and place all cleaning materials into the same hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.

By adhering to these procedures, you ensure a safe laboratory environment and responsible chemical stewardship.

References

  • NextSDS. tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride. [Link]

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • Manisha Malviya, et al. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate
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Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate
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